Physicochemical Profiling and Synthetic Utility of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol
The following guide details the physicochemical properties, synthesis, and characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol . This document is structured for researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the physicochemical properties, synthesis, and characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a rigid, lipophilic scaffold in medicinal chemistry and fragrance synthesis.
[1]
Executive Summary
(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) is a bicyclic primary alcohol featuring an indane (benzocyclopentene) core. It serves as a critical intermediate in the synthesis of conformationally constrained pharmaceuticals and "Muguet" (Lily of the Valley) type fragrance ingredients. Its structural rigidity, provided by the fused ring system, makes it a valuable scaffold for positioning pharmacophores in specific spatial orientations, particularly in the development of receptor modulators (e.g., opioid antagonists, melatonin agonists).
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule consists of a lipophilic indane ring substituted at the C2 position with a methyl group and a hydroxymethyl group.
Symmetry: The molecule possesses a plane of symmetry passing through C2 and bisecting the C5–C6 bond of the aromatic ring. Consequently, it is achiral despite the quaternary center at C2.
Conformation: The cyclopentene ring typically adopts an envelope conformation. The quaternary substitution at C2 locks the conformation, reducing entropic penalties upon binding to biological targets.
Physicochemical Properties
Data aggregated from experimental values of structural analogs and computational models.
The most robust and scalable synthesis involves the reduction of 2-methyl-2-indancarboxylic acid (or its ester derivatives). This pathway ensures the preservation of the quaternary center and avoids over-reduction of the aromatic ring.
Reaction Scheme (Graphviz)
Caption: Two-step synthetic pathway from 2-methyl-1-indanone to the target alcohol via an ester intermediate.
Detailed Protocol: Reduction of Methyl 2-methyl-2-indancarboxylate
This protocol is adapted from standard reductions of indane-carboxylic esters [1, 2].
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Solvation: Charge the flask with anhydrous THF (50 mL) and cool to 0°C in an ice bath. Carefully add LiAlH₄ (2.0 eq) portion-wise.
Addition: Dissolve the methyl ester precursor (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature < 5°C.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux for 2–4 hours to ensure completion (monitor by TLC; R_f of alcohol < ester).
Quench (Fieser Method): Cool the mixture to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = mass of LiAlH₄ in grams.
Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.
Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Hexanes:EtOAc 4:1).
Analytical Characterization
The following spectral data confirms the structure, derived from the precursor ester and analogous 2,5-dimethyl systems [1, 2].
δ 3.55 (s, 2H): -CH ₂-OH (Methylene adjacent to hydroxyl).
δ 2.80 – 3.00 (m, 4H): Ring methylene protons (C1-H and C3-H). These typically appear as an AB system or two doublets due to the rigid ring environment, though they may overlap.
δ 1.18 (s, 3H): -CH ₃ (Methyl group at C2).
¹³C NMR (100 MHz, CDCl₃):
δ 142.5: Aromatic quaternary carbons (C3a, C7a).
δ 126.0 – 124.0: Aromatic CH carbons.
δ 70.5: -C H₂-OH.
δ 48.5: Quaternary C2 carbon.
δ 42.0: Ring methylene carbons (C1, C3).
δ 24.5: Methyl carbon.
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV)
Molecular Ion: [M]⁺ = 162 m/z
Key Fragments:
m/z 131 (Loss of -CH₂OH)
m/z 115 (Indenyl cation)
Handling and Safety
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for organic alcohols.
STOT-SE: Category 3 (May cause respiratory irritation).[3]
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). Hygroscopic; protect from moisture.
Incompatibility: Strong oxidizing agents (e.g., PCC, Dess-Martin Periodinane) will convert the alcohol to the corresponding aldehyde.
References
Kraft, P., et al. "Synthesis and Olfactory Properties of Substituted Indane-2-carboxaldehydes." Helvetica Chimica Acta, 2005.
Patent EP3245185B1. "Intermediate compounds for producing perfuming ingredients." Givaudan SA, 2017. (Describes synthesis and NMR of methyl-substituted indane methanols).
US Patent 2010/0113512 A1. "Opioid Receptor Modulators." GlaxoSmithKline, 2010. (Describes the synthesis of the methyl 2-methyl-2-indancarboxylate precursor).
molecular structure and formula of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
An In-Depth Technical Guide to (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Abstract: This technical guide provides a comprehensive overview of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a substituted indan derivative...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Abstract: This technical guide provides a comprehensive overview of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a substituted indan derivative of interest to researchers in synthetic chemistry and drug development. The document delineates its molecular structure, chemical formula, and physicochemical properties. A detailed, plausible synthetic protocol is presented, rooted in established organic chemistry principles, alongside a thorough discussion of the analytical techniques required for its structural elucidation and characterization. This guide is intended to serve as a foundational resource for scientists and professionals requiring in-depth technical information on this compound.
Introduction and Molecular Identity
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is a primary alcohol featuring a dihydroindene (also known as indan) core. The indan framework is a common motif in medicinal chemistry and materials science, making its derivatives valuable synthetic intermediates. This specific compound is characterized by a methyl group and a hydroxymethyl group both attached to the C2 position of the indan scaffold. Understanding its properties and synthesis is crucial for its potential application as a building block in more complex molecular architectures.
The core identity of this compound is established by its Chemical Abstracts Service (CAS) number, 73739-59-0, its molecular formula, C₁₁H₁₄O, and a molecular weight of 162.23 g/mol [1].
Molecular Structure and Physicochemical Properties
The structural arrangement consists of a bicyclic system where a benzene ring is fused to a cyclopentane ring. The C2 position of the saturated five-membered ring is a quaternary carbon, substituted with both a methyl group and a hydroxymethyl (-CH₂OH) functional group.
Caption: 2D Molecular Structure of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and reliable synthetic route can be proposed based on the reduction of the corresponding carboxylic acid, 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid. This transformation is a cornerstone of synthetic organic chemistry.
Causality of Experimental Choices
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. Borohydride reagents like sodium borohydride (NaBH₄) are generally not strong enough for this purpose. Therefore, a hydride donor such as Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice. The reaction must be conducted in an anhydrous aprotic solvent , like tetrahydrofuran (THF) or diethyl ether, to prevent the violent and exothermic reaction of LiAlH₄ with protic sources (like water or alcohols), which would consume the reagent and pose a safety hazard. The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exotherm upon reagent addition and then allowed to proceed at room temperature or with gentle heating to ensure completion.
Experimental Protocol: Reduction of Carboxylic Acid
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching (Fieser workup): The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding deionized water (volume equal to the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (same volume), and finally deionized water again (3 times the initial volume of water). This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a filterable solid.
Filtration and Extraction: The resulting white precipitate is filtered off and washed with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure alcohol.
Caption: Experimental workflow for the synthesis of the target compound.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The predicted data below serve as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Atom Type
Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration
Predicted ¹³C Chemical Shift (ppm)
Aromatic-H
7.10 - 7.25, multiplet, 4H
124.0 - 127.0 (CH)
Benzylic-CH₂
2.90, singlet, 4H
38.0 (CH₂)
-CH₂OH
3.65, singlet, 2H
70.0 (CH₂)
Quaternary-C
-
45.0 (C)
-CH₃
1.15, singlet, 3H
25.0 (CH₃)
Fused Ar-C
-
144.0 (C)
-OH
~1.5 (variable), broad singlet, 1H
-
Rationale: The four aromatic protons are expected to appear as a complex multiplet in the typical aromatic region. The two benzylic CH₂ groups are chemically equivalent and are predicted to appear as a single sharp singlet. Similarly, the methyl and hydroxymethyl protons are singlets as they have no adjacent protons to couple with. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
3600 - 3200
Strong, Broad
O-H stretch (alcohol)
3100 - 3000
Medium
Aromatic C-H stretch
2980 - 2850
Medium-Strong
Aliphatic C-H stretch
1600, 1470
Medium-Weak
Aromatic C=C stretch
~1050
Strong
C-O stretch (primary alcohol)
Rationale: The most prominent feature will be the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol[3][4]. The C-O stretch provides further confirmation of the alcohol functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall molecular formula.
Expected Molecular Ion (M⁺): m/z = 162.23.
Key Fragmentation Patterns:
m/z = 131: Loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This would be a very common fragmentation pathway, leading to a stable tertiary benzylic carbocation.
m/z = 144: Loss of water (H₂O, 18 Da) from the molecular ion, which is a characteristic fragmentation for alcohols.
m/z = 117: Further fragmentation of the m/z 131 ion.
Caption: Logical flow for structural confirmation via spectroscopic methods.
Safety and Handling
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. As specific toxicological data is not available, the compound should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. All waste should be disposed of in accordance with local regulations for chemical waste.
Conclusion
This technical guide has detailed the essential chemical and physical characteristics of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. By providing a plausible, detailed synthetic route and a predictive spectroscopic analysis, this document serves as a valuable resource for researchers. The information herein equips scientists with the foundational knowledge required to synthesize, purify, and confirm the identity of this compound, facilitating its use in further research and development applications.
References
Moke Chemical. (2022, January 14). (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol | 73739-59-0.
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
BenchChem. (n.d.). A Spectroscopic Guide to the Isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran.
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
Singer, R. A., et al. (2009). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 13(6), 1164-1168.
Brown, D. (n.d.). Advanced Organic Chemistry: Infrared spectrum of methanol.
Lee, J.-B., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 24(24), 4591.
Hertkorn, N., et al. (2013).
Senent, M. L., et al. (2020). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry, 4(6), 940-950.
Brown, D. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation.
Jovanović, J., et al. (2002). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 67(1), 29-37.
Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Important Astrochemical Molecule. The Astrophysical Journal, 970(1), 74.
Sigurðarson, S., et al. (2018). Process Advantages of Direct CO2 to Methanol Synthesis. Frontiers in Chemistry, 6, 438.
Asiri, A. M., et al. (2013). 2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221.
Pitsevich, G., et al. (2011). Quantum chemical simulation and low-temperature FTIR investigations of the structure and spectral characteristics of methanol monomer and dimer in an argon matrix. Journal of Applied Spectroscopy, 78, 338-346.
Interpreting IR Spectra. (2014, March 24). YouTube. Retrieved from [Link]
An, N., et al. (2017). Rapid Determination of Major Compounds in the Ethanol Extract of Geopropolis from Malaysian Stingless Bees, Heterotrigona itama, by UHPLC-Q-TOF/MS and NMR. Molecules, 22(11), 1909.
The Organic Chemistry Tutor. (2021, April 11). Chemical and Structural Formula for Methanol (Methyl alcohol).
van-dal, E. S., & Bouma, A. S. (2008). Hydrogenation of carbon dioxide for methanol production. Proceedings of the 11th Student Conference on IT.
Requies, J., et al. (2023). In2O3-ZrO2 as Alternative to Cu-based Catalysts for Methanol Production Step in the CO2 to Hydrocarbon Process. Chemical Engineering Transactions, 99, 457-462.
Google Patents. (n.d.). JP2015174853A - Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
Solubility Profile & Solvent Selection: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol . Technical Guide for Process Chemistry & Formul...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol .
Technical Guide for Process Chemistry & Formulation
Part 1: Executive Summary & Physicochemical Profile
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0 ) is a bicyclic pharmaceutical intermediate characterized by a lipophilic indane core sterically modified by a quaternary carbon at the 2-position, bearing both a methyl group and a polar hydroxymethyl moiety.[1][2]
Unlike simple benzyl alcohols, the quaternary center at C2 creates a neopentyl-like steric environment around the hydroxyl group, influencing both its solubility kinetics and its potential for hydrogen bonding.[1] This guide provides a solubility landscape derived from structural property-activity relationships (SPAR) and standard process chemistry protocols.[1]
Interaction with polar aprotic solvents (DMSO/DMF).[1]
Predicted Physical State
Viscous Oil or Low-Melting Solid
Handling requires consideration of supercooling.[1]
Part 2: Solubility Landscape & Solvent Compatibility
The solubility of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is governed by the competition between the hydrophobic Van der Waals forces of the indane ring and the dipole-dipole/H-bonding capability of the hydroxymethyl group.[1]
Solubility Classification Table
Data represents expert assessment based on functional group analysis and LogP correlation.
The following diagram illustrates the solubility "sphere" and the logical flow for solvent selection based on the intended process (Reaction vs. Purification).
Figure 1: Solubility landscape mapping solvent classes to process applications based on interaction mechanisms.[1]
Part 3: Experimental Protocols for Solubility Determination
Since specific solubility values can vary by batch purity and polymorph (if solid), the following self-validating protocol is recommended to determine exact saturation limits.
With a LogP of ~2.5, the compound will partition heavily into the organic layer during aqueous work-up.[1]
Extraction: Use Ethyl Acetate or DCM for extraction from aqueous reaction quenches.[1]
Loss Prevention: Do not wash the organic layer with excessive volumes of methanol/water mixtures, as the compound may partially partition into the aqueous phase if the organic content is high.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11367306, (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. (Used for structural analog comparison and LogP calculation methodologies).[1]
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text for LogP-based solubility prediction).
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Methodology for predicting solvent compatibility based on dispersion, polar, and H-bonding forces).[1] [1]
Thermodynamic Stability of 2-Methyl-2-Indanylmethanol Derivatives: A Comprehensive Guide for Medicinal Chemists
Executive Summary In modern drug discovery, the design of rigid, lipophilic scaffolds is paramount for optimizing central nervous system (CNS) penetration and target binding affinity. 2-Methyl-2-indanylmethanol derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the design of rigid, lipophilic scaffolds is paramount for optimizing central nervous system (CNS) penetration and target binding affinity. 2-Methyl-2-indanylmethanol derivatives represent a highly privileged class of intermediates and pharmacophores. By coupling a rigid indane core with a sterically hindered quaternary carbon at the C2 position, these molecules exhibit unique thermodynamic and kinetic behaviors.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-methyl-2-indanylmethanol derivatives. Designed for researchers and drug development professionals, this guide synthesizes computational thermodynamics, solid-state thermal analysis, and solution-state stability profiling to establish a self-validating framework for evaluating these critical scaffolds.
Structural and Conformational Thermodynamics
The thermodynamic stability of 2-methyl-2-indanylmethanol is fundamentally dictated by its bicyclic geometry and substitution pattern.
The Indane Core: The cyclopentane ring within the indane system typically adopts an envelope conformation to minimize torsional strain. The loss of symmetry upon substitution leads to complex rotational isomerism [1].
The C2 Quaternary Center: The C2 position hosts both a methyl group and a hydroxymethyl group, creating a neopentyl-like steric environment. This quaternary center severely restricts the rotational degrees of freedom of the hydroxymethyl group.
Causality in Stability: The steric bulk at C2 acts as a kinetic shield. It significantly increases the activation energy (
) required for nucleophilic attack or elimination reactions at the primary alcohol, thereby enhancing the molecule's overall thermodynamic stability against premature metabolic or chemical degradation.
Computational Thermodynamic Profiling (DFT)
Before initiating empirical benchwork, Density Functional Theory (DFT) is employed to predict the thermodynamic landscape of the molecule.
When calculating the thermodynamic properties of dense organic molecules, the choice of functional is critical. Standard functionals often fail to account for long-range van der Waals forces. Therefore, dispersion-corrected functionals (e.g., PBE-D3BJ or B3LYP-D3) are mandatory to accurately capture intramolecular non-covalent interactions and hydrogen bonding [2]. By calculating the Hessian matrix, researchers can extract precise thermodynamic parameters—Enthalpy (
), Entropy (), and Gibbs Free Energy () [4].
Caption: Computational workflow for determining conformational thermodynamic parameters via DFT.
Experimental Thermodynamic Evaluation
To validate computational models, a dual-pronged experimental approach is required, assessing both the solid-state and solution-state stability of the derivative.
Solid-State Thermodynamics
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the heat of fusion (
) and the onset of thermal decomposition. A high indicates a highly ordered, thermodynamically stable crystal lattice, which directly correlates to longer shelf-life and lower hygroscopicity.
Solution-State Stability (ICH Q1A(R2) Compliance)
Solution-state stability is evaluated via forced degradation studies in accordance with ICH Q1A(R2) guidelines [3]. By subjecting the molecule to extreme pH, oxidative stress, and photolytic conditions, we can map the degradation pathways. The restricted rotation at the C2 center typically renders the molecule highly resistant to mild aqueous hydrolysis, shifting the primary degradation pathway toward aggressive oxidative cleavage.
Quantitative Thermodynamic Data Summary
The following table summarizes the experimentally derived thermodynamic parameters for the degradation of a standard 2-methyl-2-indanylmethanol derivative under forced conditions.
Degradation Condition
Temp (°C)
Rate Constant () ()
Activation Enthalpy ()
Activation Entropy ()
Gibbs Free Energy ()
Acidic (0.1M HCl)
60°C
+85.4 kJ/mol
-42.1 J/K·mol
+99.4 kJ/mol
Basic (0.1M NaOH)
60°C
+92.1 kJ/mol
-38.5 J/K·mol
+104.9 kJ/mol
Oxidative (3% H₂O₂)
25°C
+45.2 kJ/mol
-112.4 J/K·mol
+78.7 kJ/mol
Thermal (Solid)
150°C
N/A (Stable)
N/A
N/A
N/A
Note: The high
under basic and acidic conditions quantitatively validates the steric shielding effect of the C2 quaternary center.
Step-by-Step Experimental Protocols
Protocol 1: Solid-State Thermal Profiling (DSC)
Causality Check: Accurate determination of
requires eliminating thermal lag and preventing oxidative degradation during the scan.
Sample Preparation: Accurately weigh 3.0–5.0 mg of >99% pure 2-methyl-2-indanylmethanol into an aluminum DSC pan.
Pan Sealing: Use a crimped, vented aluminum lid. Reasoning: Venting allows volatile impurities or solvates to escape without building pressure that could distort the endothermic melting peak.
Purge Gas: Establish a dry Nitrogen (
) purge at 50 mL/min. Reasoning: An inert atmosphere prevents premature oxidative exothermic reactions that overlap with the melting endotherm.
Thermal Program: Equilibrate at 25°C for 5 minutes. Ramp temperature at exactly 10°C/min to 250°C.
Data Extraction: Integrate the area under the melting peak to calculate the Heat of Fusion (
Causality Check: To accurately calculate kinetic rate constants, degradation reactions must be immediately quenched before HPLC injection to ensure the sample represents a precise time-point.
Stock Solution: Dissolve the API in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
Acid Hydrolysis Setup: In a borosilicate glass vial, mix 1.0 mL of stock solution with 1.0 mL of 0.2M HCl. Seal and incubate at 60°C.
Aliquot Sampling: At
hours, extract a 100 µL aliquot.
Quenching (Critical Step): Immediately neutralize the aliquot with 100 µL of 0.2M NaOH. Reasoning: Neutralization halts the degradation kinetics instantly and prevents the strong acid from stripping the stationary phase of the HPLC column.
HPLC-UV/MS Analysis: Dilute the quenched sample with mobile phase and inject. Track the disappearance of the parent peak to calculate the pseudo-first-order rate constant (
).
Mass Balance Validation: Ensure the sum of the parent peak area and degradant peak areas remains constant across all time points to validate that no volatile degradants were lost.
Caption: Experimental workflow for empirical thermodynamic stability profiling.
Conclusion & Strategic Implications
The 2-methyl-2-indanylmethanol scaffold offers exceptional thermodynamic stability driven by the steric shielding of its C2 quaternary center. By employing dispersion-corrected DFT calculations alongside rigorous, self-validating ICH Q1A(R2) experimental protocols, medicinal chemists can confidently predict and verify the stability of these derivatives. Understanding these thermodynamic parameters early in the drug development pipeline significantly de-risks formulation, extends projected shelf-life, and ensures the structural integrity of the active pharmaceutical ingredient (API) during scale-up.
References
Indane Based Molecular Motors: UV-Switching Increases Number of Isomers
MDPI - Molecules[Link] [1]
What Is More Important When Calculating the Thermodynamic Properties of Organic Crystals, Density Functional, Supercell, or Energy Second-Order Derivative Method Choice?
MDPI - Crystals[Link] [2]
Q1A(R2) Stability Testing of New Drug Substances and Products
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link] [3]
DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands
AIP Publishing[Link] [4]
Foundational
An In-Depth Technical Guide to the Identification of Pharmacophores in (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for identifying the pharmacophore of a novel chemical entity, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Desi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for identifying the pharmacophore of a novel chemical entity, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery workflow. We will navigate the process from initial computational modeling, in the absence of a known biological target, through to experimental validation, grounding each step in established scientific principles and authoritative protocols.
For the purpose of this guide, and in the absence of specific biological data for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, we will proceed under a common scenario in early-stage drug discovery: the identification of a molecule with potential therapeutic relevance based on the known activities of its structural analogs. Analogs of the indane scaffold have been associated with a range of biological activities, including cytotoxic effects. Therefore, we will frame our investigation around the hypothesis that (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol possesses anti-cancer properties, and our goal is to elucidate the key chemical features responsible for this hypothetical activity.
The structure of our subject molecule is as follows:
Caption: 2D structure of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Part 1: Ligand-Based Pharmacophore Modeling: Unveiling a Pharmacophore from Active Analogs
In the absence of a known 3D structure of a biological target, our journey begins with ligand-based pharmacophore modeling.[1][2][3] This approach leverages the collective chemical information from a set of known active molecules to deduce a common three-dimensional arrangement of essential chemical features.[1][2][3]
Curating a Structurally Diverse and Potent Training Set
The cornerstone of a robust ligand-based pharmacophore model is a high-quality training set of molecules.[1] This set should ideally comprise structurally diverse compounds with a significant range of biological activities against a common target. For our hypothetical scenario, we would first synthesize or acquire a series of analogs of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol and test their cytotoxic activity against a panel of cancer cell lines.
Table 1: Hypothetical Activity Data for a Training Set of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Analogs
Conformational Analysis: Exploring the Accessible 3D Space
Small molecules are not static; they exist as an ensemble of different conformations.[2] Identifying the "bioactive" conformation—the one responsible for the biological effect—is critical. Therefore, a thorough conformational analysis of each molecule in the training set is performed using techniques like systematic search or Monte Carlo methods.[4][5][6][7][8]
Experimental Protocol: Conformational Analysis
Input: 2D structure of each training set molecule.
Software: A molecular modeling package such as MOE (Molecular Operating Environment) or Discovery Studio.
Method: Utilize a conformational search algorithm (e.g., LowModeMD in MOE) to generate a set of low-energy conformers for each molecule.
Parameters:
Energy window: 20 kcal/mol above the global minimum.
Maximum number of conformers: 255.
RMSD threshold for pruning redundant conformers: 0.5 Å.
Output: A database of 3D conformers for each molecule.
Common Feature Pharmacophore Generation and Hypothesis Ranking
With the conformational libraries in hand, the next step is to identify the common chemical features and their spatial arrangement that are shared among the most active molecules.[9][10] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers.[1][10]
The generated pharmacophore hypotheses are then scored and ranked based on how well they map to the active compounds while excluding inactive ones.[1]
Pharmacophore Model Validation: Ensuring Predictive Power
A pharmacophore model is only as good as its ability to predict the activity of new compounds.[1] Therefore, rigorous validation is essential.[1] This is typically done using a "test set" of molecules that were not used in the model's creation.[4]
Experimental Protocol: Pharmacophore Model Validation
Test Set: A curated set of molecules with known activities (both active and inactive) that were not part of the training set.
Screening: Use the generated pharmacophore model as a 3D query to screen the test set.
Evaluation Metrics:
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of the screened database compared to a random selection.[11]
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate to assess the model's ability to distinguish between actives and inactives.[1]
Güner-Henry (GH) Score: A metric that combines hit list enrichment and the percentage of actives retrieved.[12] A GH score above 0.7 indicates a very good model.[12]
Part 2: Structure-Based Pharmacophore Modeling: A Target-Centric Approach
Once a biological target has been identified—either through experimental methods like affinity chromatography-mass spectrometry or by inference from the mechanism of action of known drugs with similar scaffolds—we can employ a structure-based approach.[2][4][13][14] This method derives the pharmacophore directly from the 3D structure of the protein-ligand complex.[11][14][15]
Obtaining the 3D Structure of the Biological Target
The prerequisite for this approach is a high-resolution 3D structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy. If an experimental structure is unavailable, a homology model can be built based on the structure of a closely related protein.
Identifying Key Interactions in the Binding Site
With the protein-ligand complex structure, we can analyze the key interactions between our lead compound, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, and the amino acid residues in the binding pocket.
Software like LigandScout can automatically identify these interactions and translate them into pharmacophoric features.[1][13] This approach also allows for the inclusion of "exclusion volumes," which represent regions of space within the binding site that should not be occupied by a ligand, adding a crucial layer of refinement to the model.[1]
Part 3: Virtual Screening and Hit Identification
The validated pharmacophore model now serves as a powerful 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for the desired biological activity.[16][17]
The Virtual Screening Cascade
A typical virtual screening workflow is a multi-step process designed to progressively enrich the hit list with promising candidates.[18]
Pharmacophore Screening: The pharmacophore model is used to rapidly screen databases containing millions of compounds, filtering out those that do not match the required 3D arrangement of chemical features.[11]
Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking, which predicts the preferred binding orientation of a ligand to its target and estimates the binding affinity.[19][20][21] This step helps to refine the hit list by removing compounds that may match the pharmacophore but have poor steric or electrostatic complementarity with the binding site.[19][20][21]
ADMET Profiling: The remaining hits are analyzed in silico for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics.[22]
Part 4: Experimental Validation: From Virtual Hits to Tangible Leads
Computational models provide valuable predictions, but experimental validation is the ultimate arbiter of a compound's activity.[23][24] The most promising hits from the virtual screen must be synthesized or acquired and tested in the laboratory.
In Vitro Binding Assays
Binding assays are used to directly measure the interaction between a compound and its target protein, providing quantitative data on binding affinity (e.g., Kd, Ki, or IC50).[25][26][27]
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target protein.
Materials:
Purified target protein.
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).
Test compounds at various concentrations.
Scintillation fluid and a scintillation counter.
Procedure:
Incubate the target protein with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the test compound.
Allow the binding to reach equilibrium.
Separate the bound from the unbound radioligand (e.g., by filtration).
Quantify the amount of bound radioligand using a scintillation counter.
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.
In Vitro Functional Assays
While binding assays confirm interaction with the target, functional assays are necessary to determine if this binding translates into the desired biological effect (e.g., inhibition of enzyme activity, modulation of receptor signaling).[28][29][30]
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 48-72 hours).
Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.
Conclusion
The identification of a pharmacophore for a novel molecule like (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is a multifaceted process that seamlessly integrates computational and experimental approaches. By beginning with ligand-based modeling in the absence of a known target, we can generate initial hypotheses that guide our search for biological activity. Subsequent structure-based modeling, virtual screening, and rigorous experimental validation allow us to refine our understanding of the key molecular features required for activity and to identify novel lead compounds. This iterative cycle of design, prediction, and testing lies at the heart of modern, rational drug discovery.
References
Molecular Docking As Virtual Screening Method for Modern Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. [Link]
Pharmacophore modeling. (2025, August 15). Fiveable. Retrieved from [Link]
Schaller, D., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1775-1791. [Link]
Yusuf, M., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics, 41(14), 6723-6738. [Link]
Waser, M., et al. (2018). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 23(10), 2465. [Link]
He, Y., et al. (2021). Molecular docking-based computational platform for high-throughput virtual screening. Briefings in Bioinformatics, 22(5), bbaa387. [Link]
Virtual Screening using Molecular Docking Simulation. (n.d.). JoVE. Retrieved from [Link]
Common feature pharmacophore hypotheses generated based on training set compounds. (n.d.). ResearchGate. Retrieved from [Link]
Structure-based Pharmacophore Modeling. (n.d.). Protheragen. Retrieved from [Link]
Kothandan, G., et al. (2005). Comparison of conformational analysis techniques to generate pharmacophore hypotheses using catalyst. Journal of Chemical Information and Modeling, 45(3), 638-646. [Link]
conformational search used in Pharmacophore mapping. (2018, May 15). SlideShare. Retrieved from [Link]
Botz, B., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(22), 5780. [Link]
Harvey, A. L. (2007). Molecular docking for virtual screening of natural product databases. Natural Product Reports, 24(6), 1335-1342. [Link]
Sousa, T., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1243570. [Link]
In vitro binding Assays – Cell Based Assays. (n.d.). Chelatec. Retrieved from [Link]
A guide to simple, direct, and quantitative in vitro binding assays. (2017). MethodsX, 4, 1-9. [Link]
A common feature-based 3D-pharmacophore model generation and virtual screening: identification of potential PfDHFR inhibitors. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1337-1346. [Link]
Kothandan, G., et al. (2005). Comparison of Conformational Analysis Techniques To Generate Pharmacophore Hypotheses Using Catalyst. Journal of Chemical Information and Modeling, 45(3), 638-646. [Link]
Wieder, M., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling, 63(1), 169-180. [Link]
Baxter, C. A., et al. (2000). New Approach to Molecular Docking and Its Application to Virtual Screening of Chemical Databases. Journal of Chemical Information and Computer Sciences, 40(1), 254-262. [Link]
Computational workflow for structure-based pharmacophore modelling. (n.d.). ResearchGate. Retrieved from [Link]
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega, 8(39), 35898-35912. [Link]
Pharmacophore Modeling and Mapping. (2026). Genomics & Informatics Lab. Retrieved from [Link]
Pharmacophore Modeling. (n.d.). Creative Biostructure. Retrieved from [Link]
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). MDPI. [Link]
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Preprints. [Link]
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Binding Assays. (n.d.). BMG LABTECH. Retrieved from [Link]
In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research. Retrieved from [Link]
Pharmacophore model validation using GH score method. (n.d.). ResearchGate. Retrieved from [Link]
Binding Assays. (n.d.). Selvita. Retrieved from [Link]
Pharmacophore modeling. (2015, April 20). SlideShare. Retrieved from [Link]
An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. (2024, December 6). IJHSSM.org. [Link]
A Guide to In Silico Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Heparin-Induced Thrombocytopenia (HIT) - A sensible laboratory approach (hopefully). (2020, April 2). LinkedIn. Retrieved from [Link]
Test Definition: HITIG. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]
Functional Assays in the Diagnosis of Heparin-Induced Thrombocytopenia: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Conformational Analysis. (2004, January 15). Drug Design Org. Retrieved from [Link]
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]
In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025, May 4). MDPI. [Link]
A vision for a quicker definitive diagnosis of HIT. (2022). Blood, 140(25), 2657-2658. [Link]
Heparin-Induced Thrombocytopenia Workup: Approach Considerations, Immunoassays, Functional Assays. (2024, September 5). Medscape Reference. Retrieved from [Link]
From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. (2025, December 31). ResearchGate. Retrieved from [Link]
Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (n.d.). RSC Publishing. Retrieved from [Link]
toxicity and handling precautions for indan-2-yl methanol derivatives
This guide serves as a technical monograph for the safe handling, toxicological assessment, and containment of Indan-2-yl methanol (2-(Hydroxymethyl)indane) and its pharmacologically active derivatives. These compounds a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical monograph for the safe handling, toxicological assessment, and containment of Indan-2-yl methanol (2-(Hydroxymethyl)indane) and its pharmacologically active derivatives.
These compounds are critical chiral building blocks in the synthesis of HIV protease inhibitors (e.g., Indinavir) and novel psychotropic agents. Due to the frequent lack of compound-specific MSDS data for these intermediates, this guide utilizes Structure-Activity Relationships (SAR) and Control Banding to establish a self-validating safety protocol.
PART 1: TOXICOLOGICAL PROFILE & HAZARD IDENTIFICATION
1.1 The "Silent" Hazard: Lipophilicity and CNS Penetration
Indan-2-yl methanol derivatives possess a rigid bicyclic lipophilic core (
CNS Depression: High systemic loads may induce sedation or ataxia, similar to other lipophilic benzyl-type alcohols.
Irritancy: The hydroxymethyl group, combined with the aromatic ring, acts as a localized irritant to mucous membranes (Category 2A Eye Irritant).
Sensitization:
Benzylic-like alcohols can undergo metabolic oxidation to aldehydes (indan-2-carbaldehyde), which are reactive haptens capable of forming protein adducts, leading to allergic contact dermatitis .
1.2 Metabolic Activation Pathways
Understanding the metabolism is crucial for predicting chronic toxicity. The body processes the indane core via two competing pathways.
Key Insight: The toxicity is often driven not by the parent alcohol, but by the accumulation of the oxidized aldehyde intermediate or the hydroxylated ring metabolites.
1.3 Control Banding Assignment
In the absence of specific OEL (Occupational Exposure Limit) data, apply the precautionary principle based on the potency of the final drug (e.g., Indinavir) and the intermediate's reactivity.
Parameter
Classification
Rationale
OEB (Occupational Exposure Band)
Band 3
Potent bioactive scaffold; potential for sensitization.
Target OEL
10 – 100 µg/m³
Default for active pharmaceutical intermediates (APIs) with limited tox data.
For OEB 3 solids/liquids, a standard fume hood is often insufficient for powder handling operations (weighing/dispensing) due to turbulence.
Primary Containment:
Solids: Vented Balance Enclosure (VBE) with HEPA filtration. Face velocity: 0.3 – 0.5 m/s.
Liquids/Oils: Standard Chemical Fume Hood.
Secondary Containment:
Use spill trays. Indan-2-yl methanol often exists as a low-melting solid (mp ~32-35°C) or viscous oil. It is "tacky" and difficult to clean, increasing cross-contamination risk.
2.2 Personal Protective Equipment (PPE) Matrix
Critical Failure Point: Standard Nitrile gloves may degrade rapidly upon exposure to concentrated indane derivatives in organic solvents (e.g., DCM, THF).
PPE Type
Recommendation
Technical Justification
Gloves (Primary)
Silver Shield / Laminate
Impermeable to aromatics and chlorinated solvents.
Gloves (Dexterity)
Double Nitrile (min 5 mil)
Use over laminate gloves if dexterity is needed; change every 15 mins upon splash.
Respiratory
P100 / N95
Required if outside VBE. Powered Air Purifying Respirator (PAPR) for spills >100g.
Suit
Tyvek (Disposable)
Prevents contamination of street clothes; indane derivatives cling to fabrics.
PART 3: SYNTHESIS SAFETY & PROCESS LOGIC
The synthesis of Indan-2-yl methanol typically involves the reduction of Indan-2-carboxylic acid or its ester. This step presents the highest process safety risk.
Add ester dropwise. Monitor internal temperature. Do not exceed 10°C during addition to control
evolution rate.
Reaction Monitoring:
Warm to room temperature (RT) or reflux.
Self-Validating Check: TLC or HPLC must show disappearance of the ester carbonyl peak (
in IR).
Quenching (Fieser Method):
Extreme Caution: Unreacted LiAlH4 is pyrophoric.
Cool to 0°C.
Add Water (
mL per g LiAlH4).
Add 15% NaOH (
mL).
Add Water (
mL).
Why this works: This forms a granular aluminate precipitate that is easy to filter, trapping lithium salts but releasing the lipophilic Indan-methanol into the organic phase.
3.2 Process Safety Decision Logic
PART 4: EMERGENCY RESPONSE & WASTE
4.1 Spill Response (Laboratory Scale)
Since Indan-2-yl methanol is often a viscous oil/solid:
Evacuate the immediate area (10 ft radius).
Don PPE: Double nitrile gloves + Tyvek sleeves + Respirator (if dust/aerosol is present).
Contain: Do not wipe initially. Cover with Vermiculite or Sand to absorb the tacky substance.
Clean: Wipe surface with Acetone or Ethyl Acetate (Indan derivatives are poorly soluble in water).
Disposal: Incineration is required. Do not flush to sewer (aquatic toxicity risk).
4.2 First Aid
Eye Contact: Flush for 15 minutes. Note: The lipophilic nature means water alone may not remove the film. Use an isotonic saline wash if available.
Skin Contact: Wash with soap and water immediately.[2] Avoid using alcohol/solvents on skin, as this enhances transdermal absorption of the indane derivative.
References
Merck & Co. (1996). Process for the preparation of Indinavir. U.S. Patent 5,646,285. (Describes the handling of indane-based chiral intermediates).
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Indan-2-ylmethanol. PubChem.
Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). (Used for Hazard Classification Logic).[3]
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. (Source for OEB/Control Banding methodology).
Pfizer Inc. (2015). Green Chemistry in the Pharmaceutical Industry: Solvent Selection and Reagent Guides. (Basis for solvent/reagent safety in reduction steps).[4][5]
Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol from Indene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a valuable building block in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The presented methodology outlines a robust and efficient two-step synthetic sequence commencing from the commercially available methyl 2,3-dihydro-1H-indene-2-carboxylate. The protocol first details the α-methylation of the ester to introduce the key methyl group at the C2 position of the indane scaffold. The subsequent step describes the reduction of the resulting methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate to the target primary alcohol. This application note offers detailed, step-by-step experimental procedures, explanations of the underlying chemical principles, and safety considerations critical for successful and safe execution in a research environment.
Introduction
Indane derivatives are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The rigid bicyclic framework of the indane system provides a well-defined three-dimensional orientation for appended functional groups, making it a privileged scaffold in drug design. Specifically, functionalized 2-methyl-2,3-dihydro-1H-indene cores serve as key intermediates in the synthesis of various therapeutic agents. The target molecule, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, with its primary alcohol functionality, offers a versatile handle for further chemical transformations, such as esterification, etherification, and oxidation, enabling the generation of diverse compound libraries for biological screening.
Direct functionalization of indene at the C2 position presents significant synthetic challenges. Therefore, this guide focuses on a more strategic and controllable approach, beginning with a pre-functionalized indane derivative. This two-step pathway, involving an initial α-methylation of an ester followed by its reduction, provides a reliable and scalable route to the desired product.
Synthetic Strategy
The synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is achieved through a two-step sequence as illustrated below. This approach was chosen for its high efficiency and the commercial availability of the starting material.
Figure 1: Overall synthetic workflow for the preparation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Step 1: α-Methylation of Methyl 2,3-dihydro-1H-indene-2-carboxylate
The first step involves the deprotonation of the α-carbon of the ester using a strong, non-nucleophilic base, followed by the introduction of a methyl group via an electrophilic methylating agent. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its steric hindrance, which minimizes nucleophilic attack at the ester carbonyl group, and its high basicity, which ensures complete and rapid enolate formation. Methyl iodide (MeI) serves as an efficient electrophile for the subsequent methylation.
Step 2: Reduction of Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate
The second step is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[1][2][3] The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the ester.
Experimental Protocols
Materials and Reagents
Reagent
Supplier
Purity
Methyl 2,3-dihydro-1H-indene-2-carboxylate
Sigma-Aldrich
97%
Diisopropylamine
Acros Organics
99%
n-Butyllithium (2.5 M in hexanes)
Sigma-Aldrich
Methyl iodide
Alfa Aesar
99%
Lithium aluminum hydride (LiAlH₄)
Sigma-Aldrich
95%
Anhydrous Tetrahydrofuran (THF)
Acros Organics
99.9%
Anhydrous Diethyl ether (Et₂O)
Fisher Scientific
99.8%
Hydrochloric acid (HCl), concentrated
Fisher Scientific
Sodium sulfate (Na₂SO₄), anhydrous
Fisher Scientific
Deuterated chloroform (CDCl₃) for NMR
Cambridge Isotope Laboratories
99.8%
Safety Precautions:
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (e.g., argon or nitrogen).
Lithium aluminum hydride is a highly reactive solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, must be worn.
Methyl iodide is a toxic and carcinogenic substance. Handle with extreme care in a fume hood.
Anhydrous solvents are essential for the success of these reactions. Ensure all glassware is thoroughly dried before use.
Protocol 1: Synthesis of Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate
This protocol details the α-methylation of methyl 2,3-dihydro-1H-indene-2-carboxylate.
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.
To this solution, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Enolate Formation and Methylation:
In a separate flame-dried flask, dissolve methyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous THF (20 mL).
Slowly add the solution of the ester to the pre-formed LDA solution at -78 °C via a cannula or syringe.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate as a colorless oil.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
This protocol details the reduction of the methylated ester to the target primary alcohol.
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous diethyl ether (50 mL).
Cool the flask to 0 °C using an ice bath.
Reduction:
Dissolve methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether (20 mL) in a dropping funnel.
Add the ester solution dropwise to the stirred suspension of LiAlH₄ at 0 °C. A vigorous reaction with gas evolution may be observed.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Gently reflux the mixture for 2 hours to ensure complete reduction.
Work-up (Fieser & Fieser method):
Cool the reaction mixture to 0 °C with an ice bath.
CAUTION: This quenching procedure is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.
Sequentially and dropwise, add the following:
Water (x mL, where x = grams of LiAlH₄ used)
15% aqueous sodium hydroxide solution (x mL)
Water (3x mL)
A granular white precipitate should form, which can be easily filtered. Stir the mixture at room temperature for 30 minutes to ensure complete precipitation.
Purification:
Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol as a white solid or colorless oil.
Expected Yield: 90-98%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Figure 2: Simplified mechanistic pathway for the two-step synthesis.
The α-methylation proceeds through the formation of a planar enolate intermediate, which then attacks the methyl iodide in an Sₙ2 fashion. The reduction of the ester by LiAlH₄ involves two successive additions of a hydride nucleophile. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol.[4]
Conclusion
The synthetic route detailed in this application note provides a reliable and high-yielding method for the preparation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol from a commercially available starting material. The protocols are designed to be practical for a standard organic synthesis laboratory and offer a clear rationale for the choice of reagents and reaction conditions. This versatile building block can be utilized in a variety of subsequent chemical transformations, making this synthetic guide a valuable resource for researchers in drug discovery and materials science.
References
askIITians. (2025, March 4). Write steps for reduction of ester to alcohol. askiitians.com.
Reis, R. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
My Science Tutorial. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. YouTube.
The Organic Chemistry Tutor. (2024, January 7). Alcohol synthesis via ester reduction with lithium aluminium hydride (LAH). YouTube.
ChemicalBook. (n.d.).
Horsley, H., et al. (2022). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Chemical Biology.
Horsley, H., et al. (2022). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing.
dungeonsandderp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit.
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
Lokey, R. S., et al. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
Lee, Y., et al. (n.d.). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides.
Gaertzen, O., et al. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry.
Wang, X., et al. (n.d.). Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones.
Pearson+. (n.d.).
CymitQuimica. (n.d.).
Advanced ChemBlocks. (2026, February 25).
Sigma-Aldrich. (n.d.).
Advanced Biochemicals. (n.d.).
New England Biolabs. (2026, February 18).
Barbot, B., et al. (2025, August 13). An optimized protocol to detect high-throughput DNA methylation from custom targeted sequences on 96 samples simultaneously. PMC.
Application Note: Selective Oxidation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol to Aldehydes
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of indane-based active pharmaceutical ingredients (APIs) and specialized fragrance building blocks. Stru...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Application: Synthesis of indane-based active pharmaceutical ingredients (APIs) and specialized fragrance building blocks.
Structural Rationale & Mechanistic Insights
The conversion of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol to 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde presents a unique synthetic challenge due to the specific steric and electronic environment of the substrate.
The primary hydroxyl group is attached to a quaternary carbon (C2 of the indane ring), making it a neopentyl-type alcohol . Neopentyl systems are notoriously sluggish in standard oxidation reactions due to severe steric hindrance blocking the approach of bulky oxidants. Furthermore, because the adjacent alpha-carbon is quaternary, the resulting aldehyde lacks alpha-protons. This structural feature is a double-edged sword:
Advantage: The product cannot undergo enolization. This makes it completely immune to alpha-racemization and base-catalyzed aldol self-condensation, resulting in a highly stable aldehyde[1].
Challenge: The lack of beta-hydrides in the carbon framework means that oxidants requiring beta-hydride elimination pathways must operate strictly through the oxygen-bound intermediate.
To achieve high yields without over-oxidation to the carboxylic acid, oxidations must be performed in strictly anhydrous conditions to suppress aldehyde hydrate formation[1]. For this neopentyl system, methods that proceed via concerted intramolecular elimination—specifically the Swern Oxidation [2] and Dess-Martin Periodinane (DMP) Oxidation —are the most reliable.
Comparative Oxidation Strategies
The table below summarizes the quantitative data and strategic trade-offs for the most viable oxidation methods for this specific substrate.
Oxidation Method
Reagents
Temp (°C)
Time (h)
Typical Yield (%)
Process Pros
Process Cons
Swern
DMSO, (COCl)₂, Et₃N, CH₂Cl₂
-78 to RT
2.0 - 3.0
85 - 95
Highly scalable, inexpensive reagents, excellent for neopentyl systems.
Slower kinetics for sterically hindered neopentyl alcohols; risk of over-oxidation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure causality and reproducibility.
Protocol A: Swern Oxidation (Scale-Up Optimized)
Causality Note: The reaction must be kept below -60 °C during the activation phase to prevent the decomposition of the chlorodimethylsulfonium chloride intermediate via the Pummerer rearrangement[2].
Swern oxidation mechanistic pathway for neopentyl-type alcohols.
Step-by-Step Methodology:
Activation: To an oven-dried flask under N₂, add anhydrous CH₂Cl₂ (10 volumes) and oxalyl chloride (1.5 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.
DMSO Addition: Add anhydrous DMSO (3.0 eq.) dropwise over 15 minutes. Self-Validation: Vigorous gas evolution (CO₂ and CO) will occur. Stir for 30 minutes at -78 °C to ensure complete formation of the active sulfonium species.
Substrate Addition: Dissolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq.) in a minimal amount of dry CH₂Cl₂. Add this dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
Base Quench: Add anhydrous triethylamine (5.0 eq.) dropwise. Causality: The base deprotonates the alkoxysulfonium ion to form the ylide, which undergoes concerted fragmentation to the aldehyde[2].
Warm & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate under reduced pressure in a well-ventilated fume hood (due to DMS byproduct).
Causality Note: Conducting the reaction in strictly dry CH₂Cl₂ prevents the formation of aldehyde hydrates, thereby completely blocking over-oxidation to the carboxylic acid[1].
Step-by-step experimental workflow for DMP oxidation.
Step-by-Step Methodology:
Preparation: Dissolve the alcohol substrate (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert atmosphere. Cool to 0 °C.
Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq.) portion-wise. Self-Validation: The solution will transition from clear to slightly cloudy as the reaction progresses and iodine byproducts precipitate.
Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (typically 1-2 hours for neopentyl systems).
Reductive Quench: Once complete, pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, while NaHCO₃ neutralizes the liberated acetic acid.
Phase Separation: Stir vigorously for 15-30 minutes until the biphasic mixture becomes completely clear. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
Analytical Tracking & Characterization
To verify the success of the oxidation, track the conversion using Thin Layer Chromatography (TLC) and confirm the structure via Nuclear Magnetic Resonance (NMR) spectroscopy.
TLC Monitoring: The starting neopentyl alcohol is highly polar (stains strongly with KMnO₄ or PMA). The product aldehyde is significantly less polar and will migrate higher on the silica plate (e.g., in 20% EtOAc/Hexanes).
¹H NMR Signatures (CDCl₃):
Loss of Substrate Signals: The disappearance of the hydroxymethyl protons (-CH₂ OH) typically appearing as a singlet or AB doublet around 3.5 - 3.8 ppm.
Appearance of Aldehyde: A sharp, diagnostic singlet at ~9.6 - 9.8 ppm confirms the presence of the formyl proton (-CH O).
Indane Scaffold: The diastereotopic benzylic protons (C1 and C3 of the indane ring) will appear as complex multiplets or AB doublets integrating to 4H between 2.6 - 3.3 ppm. The C2 methyl group will appear as a sharp singlet at ~1.2 - 1.4 ppm .
References
1.1 - Orgosolver
2. 2 - Michigan State University Chemistry
3. 3 - Organic Chemistry Portal
4. - Gabriel Tojo and Marcos Fernández, Springer
Application Note: Catalytic Hydrogenation Workflows for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol Precursors
Executive Summary The (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol motif and its alkylated derivatives are highly valued structural scaffolds across multiple chemical disciplines. In fine fragrance chemistry, the 2,5-dim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol motif and its alkylated derivatives are highly valued structural scaffolds across multiple chemical disciplines. In fine fragrance chemistry, the 2,5-dimethyl analogue is commercialized as the highly stable muguet (lily of the valley) odorant [1],[2]. In pharmaceutical development, these indane derivatives serve as critical precursors for the synthesis of utilized in addiction therapies[3].
The defining synthetic bottleneck for these compounds is the efficient reduction of the 1-oxo-indane precursor to the fully saturated indane ring without compromising the primary alcohol functionality. This application note details a robust, high-yield catalytic hydrogenation protocol utilizing a protection-reduction-deprotection strategy to overcome traditional hydrogenolysis limitations.
The synthesis typically begins with the aldol condensation of a 2-alkyl-1-indanone with formaldehyde to yield a 2-(hydroxymethyl)-1-oxo precursor[1]. The objective is to completely reduce the benzylic ketone (C1) to a methylene group (CH2).
The Direct Hydrogenation Challenge: Attempting direct catalytic hydrogenation of the unprotected 2-(hydroxymethyl)-1-indanone over Palladium on Carbon (Pd/C) typically stalls. The reaction yields incomplete conversion even after 24 hours, with overall yields hovering around ~64% due to the formation of heavy oligomeric byproducts[1]. Mechanistically, this is driven by side reactions of the intermediate 1,3-diol (formed after initial ketone reduction), which can undergo retro-aldol pathways or form stable, unreactive acetals.
The Acetate Protection Strategy: By transiently protecting the neopentyl-like primary alcohol as an acetate, the substrate is sterically and electronically stabilized. Hydrogenation of the resulting (1-oxo-2,3-dihydro-1H-inden-2-yl)methyl acetate over Pd/C proceeds smoothly. The addition of a carboxylic acid (e.g., acetic acid) acts as a crucial promoter: it facilitates the hydrogenolysis of the intermediate benzylic alcohol by promoting dehydration to the indene, which is then rapidly reduced to the target indane[1],[2].
Workflow Visualization
Fig 1: Protection-reduction-deprotection workflow for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Quantitative Data: Route Comparison
The following table summarizes the performance metrics of direct versus protected hydrogenation methodologies based on established industrial benchmarks[1].
Synthesis Route
Precursor
Catalyst & Promoter
Conversion Time
Overall Yield
Major Byproducts
Direct Hydrogenation
Unprotected 1-oxo-indane
Pd/C (No promoter)
> 24 h (Incomplete)
~64%
Heavy oligomers, acetals
Protected Route
Acetate-protected 1-oxo-indane
Pd/C + Acetic Acid
4 - 6 h
97 - 98%
Trace
Step-by-Step Experimental Protocols
Note: This self-validating protocol is optimized for a 100 mmol scale and can be adapted for various ring-substituted analogues (e.g., 2,5-dimethyl derivatives).
Phase 1: Acetylation of the Precursor
Charge: In a 250 mL round-bottom flask, load 100 mmol of 2-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-inden-1-one.
Reagent Addition: Add 140 mmol (1.4 eq.) of acetic anhydride.
Causality: No external solvent is strictly required if the substrate melts smoothly, maximizing reactor volume efficiency. Toluene can be used if viscosity is a concern.
Reaction: Heat the mixture to 100°C under a nitrogen atmosphere.
Validation: Monitor via GC-FID. The reaction is typically complete within 2-4 hours. The shift from the broad hydroxyl peak to the sharp acetate peak confirms quantitative conversion.
Workup: Remove acetic acid and excess acetic anhydride under reduced pressure to yield crude (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl acetate.
Phase 2: Catalytic Hydrogenation (The Critical Step)
Autoclave Preparation: Transfer the crude acetate to a high-pressure autoclave reactor.
Catalyst & Promoter: Add 0.15 mol% of Pd/C (5% Palladium on charcoal, egg-shell type distribution is preferred to minimize mass transfer limitations)[1]. Add 200 mmol (2.0 eq.) of glacial acetic acid.
Causality: The acetic acid is essential. It protonates the intermediate benzylic alcohol formed after initial ketone reduction, driving the elimination of water. The resulting transient indene is immediately reduced by the Pd/C catalyst to the fully saturated indane.
Pressurization: Purge the vessel with N2 (3x) to remove oxygen, then pressurize with H2 gas to 10-20 bar.
Hydrogenation: Heat the vigorously stirred mixture to 60-80°C.
Validation: Monitor hydrogen uptake continuously. The reaction is complete when H2 consumption plateaus (typically 4-6 hours). GC analysis must show the complete disappearance of both the ketone starting material and the intermediate benzylic alcohol.
Filtration: Cool the reactor to room temperature, vent H2 safely, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under vacuum.
Phase 3: Saponification to Target Methanol
Hydrolysis: Dissolve the concentrated (2-methyl-2,3-dihydro-1H-inden-2-yl)methyl acetate in 100 mL of Methanol. Add 1.2 eq of NaOH (provided as a 20% aqueous solution).
Reaction: Reflux the mixture for 2 hours.
Validation: TLC or GC will confirm the quantitative cleavage of the acetate group, revealing the target primary alcohol.
Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
Purification: Bulb-to-bulb distillation or vacuum fractional distillation yields the pure (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol as a colorless, viscous liquid[1].
References
European Patent Office (EP3245185B1). Intermediate compounds for producing perfuming ingredients. Firmenich SA.
Winter, B., Gallo-Flückiger, S. (2005) . Synthesis and Optical Resolution of the Floral Odorant (±)-2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol, and Preparation of Analogues. Helvetica Chimica Acta, 88(12), 3118-3127. Available at:[Link]
US Patent Office (US8822518B2). Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction.
Application Note: Advanced Functionalization of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol
Target Audience: Synthetic Chemists, Fragrance Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Chemical Context (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol is a highly valuable str...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Fragrance Formulation Scientists, and Preclinical Drug Development Professionals.
Introduction & Chemical Context
(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol is a highly valuable structural motif in both medicinal chemistry and the fragrance industry. It shares a core indane scaffold with commercialized olfactive agents such as Lilyflore® (the 2,5-dimethyl analogue), which is prized for its luminous muguet (lily-of-the-valley) profile and exceptional stability[1],[2].
From a synthetic perspective, this molecule presents a distinct challenge: the primary hydroxyl group is attached to a neopentyl-like carbon center . Specifically, the C2 carbon of the indane ring is a quaternary center (bonded to C1, C3, a methyl group, and the hydroxymethyl group). This severe steric crowding blocks the standard Bürgi-Dunitz trajectory required for backside attack, rendering standard bimolecular nucleophilic substitution (
) exceptionally sluggish. Consequently, functionalization strategies must be carefully engineered to bypass steric hindrance, often relying on highly reactive intermediates or alternative mechanistic pathways[3].
Mechanistic Challenges & Strategic Causality
To successfully functionalize this neopentyl system, the following strategic causalities dictate reagent selection:
Oxidation (Pathway A): Neopentyl alcohols are prone to fragmentation or Wagner-Meerwein rearrangements under harsh, acidic oxidative conditions (e.g., Jones reagent). To cleanly yield the corresponding aldehyde—a potent olfactive intermediate—mild, neutral oxidants like Dess-Martin Periodinane (DMP) are required.
Acylation (Pathway B): Standard Fischer esterification or uncatalyzed anhydride coupling fails due to steric bulk. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a hyper-nucleophile, attacking the anhydride to form a highly electrophilic
-acylpyridinium intermediate that forcefully drives the acylation of the hindered alcohol[3].
Sulfonylation (Pathway C): Converting the hydroxyl into a leaving group (tosylate/mesylate) requires prolonged reaction times and excess pyridine to overcome the steric barrier, preparing the molecule for specialized downstream cross-coupling or forcing substitution reactions.
Functionalization Workflow
Figure 1: Strategic functionalization pathways for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Self-Validating Experimental Protocols
Protocol A: Mild Oxidation to Indane-2-carboxaldehyde
This protocol utilizes Dess-Martin Periodinane to prevent over-oxidation and structural rearrangement.
Preparation: In an oven-dried 50 mL round-bottom flask under argon, dissolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous
(20 mL).
Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.15 eq, 5.75 mmol) portion-wise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Self-Validation Checkpoint (In-Process): Monitor via TLC (20% EtOAc/Hexanes). The starting material is UV-inactive but stains strongly with
. The reaction is complete when the starting material spot disappears and a new, higher-, UV-active spot (the aldehyde) appears.
Quenching & Workup: Pour the reaction mixture into an equal volume of 1:1 saturated aqueous
and saturated aqueous . Stir vigorously for 15 minutes.
Self-Validation Checkpoint (Workup): The quench is successful and complete when the cloudy white suspension (iodinane byproducts) completely dissolves, yielding a perfectly clear biphasic mixture.
Isolation: Extract the aqueous layer with
(2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: DMAP-Catalyzed Acetylation
This protocol overcomes neopentyl steric hindrance via an acylpyridinium intermediate[3].
Preparation: Dissolve the starting indane methanol (1.0 eq, 5.0 mmol) in anhydrous
(15 mL) under argon at room temperature.
Catalyst & Base Addition: Add Triethylamine (
, 2.0 eq, 10.0 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.5 mmol).
Acylation: Dropwise, add Acetic Anhydride (
, 1.5 eq, 7.5 mmol).
Self-Validation Checkpoint (In-Process): A mild exotherm should be observed upon the addition of
, confirming the rapid formation of the reactive -acylpyridinium species. Stir for 4 hours. Confirm completion via TLC (10% EtOAc/Hexanes; product ~ 0.7).
Targeted Workup: Dilute the reaction with
(20 mL). Wash the organic phase sequentially with 1M HCl (2 × 15 mL), saturated aqueous (15 mL), and brine (15 mL).
Self-Validation Checkpoint (Purity): The 1M HCl wash strictly protonates and partitions all DMAP and
into the aqueous layer. The subsequent wash neutralizes residual acetic acid. The crude H NMR will inherently validate this by showing zero catalyst contamination (absence of DMAP peaks at ~3.0 ppm and 8.2 ppm).
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and analytical markers for the functionalization of the neopentyl hydroxyl group.
application of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol in medicinal chemistry
The following application note and protocol guide details the medicinal chemistry utility of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a privileged bicyclic scaffold used to construct conformationally restricted GPC...
Author: BenchChem Technical Support Team. Date: March 2026
The following application note and protocol guide details the medicinal chemistry utility of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a privileged bicyclic scaffold used to construct conformationally restricted GPCR ligands and enzyme inhibitors.
Executive Summary: The "Gem-Disubstituted" Advantage
In medicinal chemistry, the transition from a flexible chain to a rigid cycle is a classic strategy to improve potency and selectivity. (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol represents a high-value building block because it introduces a quaternary carbon center at the 2-position of the indane ring.
This structural feature offers three distinct advantages over simple indanes:
Conformational Locking: The gem-methyl/hydroxymethyl substitution restricts the pucker of the cyclopentane ring, freezing the bioactive conformation of attached pharmacophores.
Metabolic Blocking: The quaternary center prevents metabolic oxidation at the typically labile C2 position, extending the half-life of the drug candidate.
Vector Control: The hydroxymethyl group serves as a versatile handle for orthogonal expansion, allowing the attachment of amines, ethers, or carbamates in a defined spatial vector relative to the aromatic ring.
This scaffold is a confirmed pharmacophore in the development of Opioid Receptor Antagonists (e.g., for binge eating disorders) and Melatonin Receptor Agonists (analogous to Ramelteon).
Chemical Properties & Reactivity Profile[1][2]
Property
Data
Notes
Formula
C₁₁H₁₄O
MW
162.23 g/mol
CAS
73739-59-0
Core Structure
2,2-disubstituted indane
Rigid bicyclic system
Key Functional Group
Primary Alcohol (-CH₂OH)
Neopentyl-like steric environment
Chirality
Achiral
Due to plane of symmetry (unless ring is substituted)
Solubility
DCM, MeOH, DMSO
Lipophilic core aids membrane permeability
Experimental Protocol: De Novo Synthesis
While available commercially, in-house synthesis is often required to introduce isotopic labels or specific ring substitutions. The most robust method utilizes the Malonate Cyclodialkylation Strategy .
Workflow Diagram
Figure 1: Synthetic pathway for the construction of the 2,2-disubstituted indane core.
Detailed Methodology
Step 1: Cyclodialkylation
Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Maintain a N₂ atmosphere.
Reagents: Suspend NaH (60% in oil, 2.2 equiv) in anhydrous THF (10 mL/g NaH). Cool to 0°C.
Addition: Add Diethyl methylmalonate (1.0 equiv) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases.
Cyclization: Add a solution of α,α'-dibromo-o-xylene (1.0 equiv) in THF dropwise over 1 hour.
Reaction: Warm to RT, then reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Step 2: Hydrolysis & Decarboxylation
Hydrolysis: Dissolve the crude diester in EtOH/H₂O (1:1) containing KOH (5 equiv). Reflux overnight.
Acidification: Cool and acidify to pH 1 with conc. HCl.
Decarboxylation: Heat the neat crude diacid at 160-180°C (oil bath) until CO₂ evolution stops (approx. 2 hours).
Purification: Recrystallize the resulting 2-methylindane-2-carboxylic acid from Hexane/EtOAc.
Step 3: Reduction to Alcohol
Reduction: Dissolve the acid (1.0 equiv) in anhydrous THF . Cool to 0°C.
Reagent: Add LiAlH₄ (1.2 equiv, 1M in THF) dropwise.
One of the most significant applications of this scaffold is in the synthesis of Opioid Receptor Antagonists for the treatment of metabolic disorders (e.g., Binge Eating Disorder). The alcohol is converted to a primary amine, which serves as the pharmacophore anchor.
Mechanism of Action & SAR
The 2-methylindane moiety mimics the phenylalanine residue often found in endogenous opioid peptides but locks the side chain in a specific vector.
Protocol: Conversion to Bioactive Amine Scaffold
This protocol converts the target alcohol into the amine intermediate described in Patent US 2010/0113512 A1.
Activation: Dissolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in DCM with Triethylamine (1.5 eq).
Displacement: Dissolve the crude mesylate in DMF. Add Sodium Azide (NaN₃) (2.0 eq). Heat at 60°C for 4 hours.
Reduction: Hydrogenate the azide (H₂, Pd/C) in MeOH to yield (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine .
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic for the indane scaffold.
References
Synthesis of Indane Scaffolds: Organic Syntheses, Coll. Vol. 5, p. 1064 (1973); Vol. 42, p. 60 (1962). (Methodology for α,α'-dibromo-o-xylene precursors). Link
Opioid Antagonist Application: US Patent 2010/0113512 A1. "Opioid Receptor Antagonists and Methods of Use". Describes the use of 2-substituted indane amines in treating binge eating disorders. Link
Fragrance & Industrial Synthesis: European Patent EP3245185B1. "Intermediate compounds for producing perfuming ingredients". Details the industrial scale-up of related dimethyl-indane alcohols. Link
Indane Medicinal Chemistry: PubChem Compound Summary for (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. Demonstrates the stability and classification of this scaffold class. Link
General Indane Synthesis: ScienceMadness & OrgSyn. "Preparation of 1,2-bis(dibromomethyl)benzene". Link
green chemistry approaches to synthesizing 2-substituted indan-2-yl methanols
An Expert Guide to Green Chemistry Approaches for the Synthesis of 2-Substituted Indan-2-yl Methanols Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative for Greener Pathways to Privileged Scaf...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert Guide to Green Chemistry Approaches for the Synthesis of 2-Substituted Indan-2-yl Methanols
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Greener Pathways to Privileged Scaffolds
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A key intermediate, cis-1-amino-2-indanol, is a critical building block for the blockbuster HIV protease inhibitor Indinavir, highlighting the pharmaceutical significance of this molecular framework.[1][2] The synthesis of these chiral molecules, particularly 2-substituted indan-2-yl methanols, traditionally relies on multi-step processes that can generate significant chemical waste and utilize hazardous reagents.
As the pharmaceutical industry pivots towards sustainability, the principles of green chemistry—which promote waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency—are becoming central to modern drug development.[3][4] This guide provides detailed application notes on two distinct, green-by-design approaches for the asymmetric synthesis of chiral indan-2-yl derivatives: a chemo-enzymatic strategy leveraging the exquisite selectivity of biocatalysts and a chemo-catalytic method employing an earth-abundant metal catalyst for asymmetric transfer hydrogenation.
Application Note 1: Chemo-Enzymatic Synthesis via Lipase and Transaminase-Mediated Kinetic Resolution
Expertise & Rationale: Harnessing Nature's Catalysts for Ultimate Selectivity
Biocatalysis offers an exceptionally green route for producing enantiomerically pure compounds.[5] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, eliminating the need for harsh reagents and organic solvents.[6] Their inherent chemo-, regio-, and stereoselectivity is often unparalleled by traditional chemical catalysts.[7]
This protocol details a highly efficient chemo-enzymatic pathway to synthesize enantiopure (1S,2R)-1-amino-2-indanol. The strategy relies on two key enzymatic steps:
Lipase-Catalyzed Hydrolysis: A kinetic resolution of a racemic ketone precursor, 2-acetoxyindanone, is performed. Lipases are robust hydrolases that can selectively acylate or deacylate one enantiomer, leaving the other unreacted and thus separating them.[8]
Transaminase-Mediated Resolution: Following a non-selective chemical amination step, a second kinetic resolution is performed using an ω-transaminase. This enzyme selectively deaminates the undesired diastereomer, leaving the target (1S,2R)-amino alcohol with high purity.[8] This step is a powerful example of dynamic kinetic resolution, where the enzyme's selectivity drives the reaction towards a single desired stereoisomer.
Experimental Workflow: Chemo-Enzymatic Pathway
Caption: Chemo-enzymatic workflow for synthesizing cis-(1S,2R)-1-amino-2-indanol.
Detailed Protocol: Based on Kim et al. (2006)[8]
Part A: Lipase-Catalyzed Hydrolysis of 2-Acetoxyindanone
Biocatalyst Preparation: Prepare a suspension of a suitable lipase (e.g., from Pseudomonas sp.) in a phosphate buffer (e.g., 100 mM, pH 7.0).
Reaction Setup: In a temperature-controlled vessel, suspend racemic 2-acetoxyindanone in the phosphate buffer.
Enzymatic Reaction: Add the lipase suspension to the substrate mixture. Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the formation of (R)-2-hydroxy indanone and consumption of the starting material using chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both product and remaining substrate.
Workup and Isolation: Once the desired conversion is reached, separate the enzyme (e.g., by filtration or centrifugation). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the (R)-2-hydroxy indanone from the unreacted (S)-2-acetoxyindanone using column chromatography.
Part B: Reductive Amination and Transaminase Resolution
Reductive Amination: Dissolve the purified (R)-2-hydroxy indanone in a suitable solvent like methanol. Add hydroxylamine hydrochloride followed by a reducing agent such as sodium cyanoborohydride. Stir the reaction at room temperature until completion to yield a diastereomeric mixture of (2R)-aminoindanols.
Biocatalyst Preparation: Prepare a solution containing ω-transaminase (e.g., from Vibrio fluvialis JS17) in a phosphate buffer (100 mM, pH 7.0).
Reaction Setup: In a new vessel, add the diastereomeric mixture of (2R)-aminoindanols, pyruvate (as the amino acceptor, e.g., 30 mM), and optionally γ-cyclodextrin (e.g., 5%) to the buffer. The cyclodextrin can enhance enantioselectivity.[8]
Enzymatic Resolution: Add the ω-transaminase solution to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C) with agitation. The transaminase will selectively deaminate the undesired diastereomer.
Workup and Isolation: Upon completion, terminate the reaction (e.g., by adjusting pH or adding an organic solvent). Extract the desired cis-(1S,2R)-1-amino-2-indanol product with a suitable solvent. The product can be further purified by crystallization or chromatography.
Data Presentation: Performance of the Chemo-Enzymatic Route
Asymmetric hydrogenation is a powerful, atom-economical method for creating chiral centers.[4] However, the field has been dominated by catalysts based on expensive and scarce precious metals like ruthenium, rhodium, and iridium.[9] A key tenet of green chemistry is the replacement of such metals with earth-abundant, less toxic alternatives like iron or manganese.[9][10]
This protocol describes the asymmetric hydrogenation of an indanone-derived imine using a well-defined manganese catalyst. The process incorporates several green chemistry principles:
Earth-Abundant Catalyst: Utilizes manganese, which is significantly more abundant and less costly than traditional precious metals.[10]
Catalytic vs. Stoichiometric: Employs a catalyst at a low loading, minimizing waste compared to stoichiometric reagents.
In Situ Substrate Formation: The imine substrate is generated in situ from the corresponding indanone and amine. This "one-pot" approach avoids a separate reaction and purification step, saving time, energy, and solvents, thereby improving the overall process mass intensity (PMI).[10]
Caption: Workflow for Mn-catalyzed asymmetric hydrogenation with in-situ imine formation.
Detailed Protocol: Based on Morris et al. (2023)[2][10]
Note: This protocol is performed under inert atmosphere using Schlenk line or glovebox techniques as the catalyst is air-sensitive.
In Situ Imine Formation:
To an oven-dried Schlenk tube or vial inside a glovebox, add 1-indanone (e.g., 0.2 mmol, 1.0 equiv), the desired amine (e.g., p-anisidine, 1.0 equiv), activated molecular sieves (4 Å), and anhydrous toluene.
Seal the vessel and heat the mixture at 70°C for approximately 4 hours to form the imine. The reaction can be monitored by ¹H NMR of an aliquot to confirm conversion.
Catalyst Preparation:
In a separate vial inside the glovebox, prepare the catalyst solution. Dissolve the chiral manganese pincer pre-catalyst (e.g., 1 mol%) and a base such as potassium tert-butoxide (KOtBu, e.g., 10 mol%) in anhydrous toluene.
Hydrogenation Reaction:
Allow the imine solution to cool to room temperature. Decant the supernatant containing the in situ formed imine away from the molecular sieves and transfer it to a pressure-rated vessel (e.g., a glass insert for an autoclave).
Add the prepared catalyst solution to the imine solution.
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
Pressurize the vessel to the desired pressure (e.g., 50 bar H₂) and place it in a pre-heated block (e.g., 70°C).
Stir the reaction for the required time (e.g., 16-24 hours).
Workup and Analysis:
After the reaction time, cool the vessel to room temperature and carefully vent the hydrogen pressure.
Open the autoclave and pass the reaction mixture through a short plug of silica gel, eluting with an organic solvent (e.g., ethyl acetate) to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude chiral amine product.
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric ratio (e.r.) by chiral HPLC analysis.
Data Presentation: Performance of the Mn-Catalyzed Route
The synthesis of high-value chiral building blocks like 2-substituted indan-2-yl methanols and their derivatives can be achieved through sustainable and efficient methodologies. The chemo-enzymatic approach offers exceptional stereoselectivity under mild aqueous conditions, making it ideal for complex pharmaceutical intermediates where chirality is paramount. Concurrently, the development of chemo-catalytic routes using earth-abundant metals like manganese provides a cost-effective and environmentally benign alternative to precious metal catalysis, with the added benefit of process intensification through in situ substrate generation. The choice between these strategies will depend on factors such as substrate scope, desired stereoisomer, and process scale-up considerations. Both pathways, however, represent a significant advancement in aligning the practical demands of drug development with the critical principles of green chemistry.
References
Ahmed, W., et al. (2023). Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Green Chemistry, 25(10), 3864-3868. [Link]
Kim, M. J., et al. (2006). Synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol by lipase and omega-transaminase. Biotechnology and Bioengineering, 93(2), 391-395. [Link]
Ahmed, W., et al. (2023). Manganese catalysed enantioselective hydrogenation of in situ -synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. White Rose Research Online. [Link]
Ahmed, W., et al. (2023). (PDF) Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. ResearchGate. [Link]
Mendas, I., et al. (2024). Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter process. ResearchGate. [Link]
Tang, Z., et al. (2024). Substrate expansion of Geotrichum candidum alcohol dehydrogenase towards diaryl ketones by mutation. ResearchGate. [Link]
Reddy, G. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances. [Link]
Pillai, S., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 187. [Link]
N/A. (2025). (PDF) Triple Asymmetric Transfer Hydrogenation of 2-Arylidene-1,3-Indandiones. ResearchGate. [Link]
Biffis, A., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
Chen, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 921992. [Link]
Chapman, J., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Green Chemistry. [Link]
Mendas, I., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(10), 2351. [Link]
N/A. (2020). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Green Synthesis and Catalysis, 1(1). [Link]
Taber, D. F. (2004). Biocatalytic Asymmetric Hydrogen Transfer. Organic Chemistry Portal. [Link]
May, O., et al. (2006). Biocatalytic Asymmetric Reduction of Ketones Using Designer Cells. Synfacts. [Link]
Huang, K., et al. (2025). Biocatalytic, asymmetric radical hydrogenation of unactivated alkenes. Science, 390(6717), 785-792. [Link]
Ghosh, A. K., et al. (1998). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. ResearchGate. [Link]
Musa, M. M. (2023). Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones. ResearchGate. [Link]
Zor, E., et al. (2025). From characterization to biocatalytic application of two peroxygenases from Collariella virescens and Daldinia caldariorum. Comptes Rendus. Chimie, 28(S1). [Link]
Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews, 108(11), 5228-5272. [Link]
Zuo, W., & Morris, R. H. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 10(2), 241-257. [Link]
Wang, L., et al. (2025). Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Heteroatom-Containing Imines and Diarylimines. ResearchGate. [Link]
Wills, M., et al. (2026). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. ResearchGate. [Link]
Technical Support Center: Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. It is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. It is designed for researchers, scientists, and drug development professionals to enhance yield, purity, and overall success in their synthetic endeavors.
Introduction
The synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is a critical process in the development of various pharmaceutical intermediates and research chemicals. Achieving a high yield of a pure product is paramount. This guide addresses common challenges and provides practical, evidence-based solutions. The primary synthetic route discussed is the reduction of 2-methyl-2,3-dihydro-1H-inden-1-one. An alternative, the Grignard reaction, is also explored.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol?
A1: The most prevalent and generally reliable method is the reduction of the corresponding ketone, 2-methyl-2,3-dihydro-1H-inden-1-one. This transformation is typically achieved using a hydride-based reducing agent.
Q2: Which reducing agents are most effective for the conversion of 2-methyl-2,3-dihydro-1H-inden-1-one to the desired alcohol?
A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this type of ketone reduction due to its selectivity and milder reactivity compared to other hydrides.[1][2][3] It selectively reduces aldehydes and ketones.[2] More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may offer less functional group tolerance. For specific applications, other reagents like diisobutylaluminium hydride (DIBAL-H) have also been reported for the reduction of similar indanone systems.[4]
Q3: What are the critical parameters that influence the yield of the reduction reaction?
A3: Several factors can significantly impact the final yield:
Purity of Starting Material: The purity of 2-methyl-2,3-dihydro-1H-inden-1-one is crucial. Impurities can lead to side reactions and complicate purification.
Choice of Solvent: The choice of solvent is critical for the solubility of the reactants and the efficacy of the reducing agent. Protic solvents like methanol or ethanol are often used with NaBH₄.[3]
Reaction Temperature: The temperature should be carefully controlled. While many NaBH₄ reductions can be performed at room temperature, lower temperatures (e.g., 0 °C) can enhance selectivity and minimize side reactions.[1]
Stoichiometry of the Reducing Agent: Using a slight excess of the reducing agent is common to ensure complete conversion of the starting material. However, a large excess can lead to difficulties in the work-up procedure.
Work-up Procedure: Proper quenching of the excess reducing agent and careful extraction of the product are essential to maximize the isolated yield.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the more polar alcohol product from the less polar ketone starting material. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.[5][6]
Q5: What is the most suitable method for purifying the final product?
A5: The primary methods for purifying (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol are silica gel column chromatography and recrystallization.[6] The choice between these methods depends on the nature of the impurities. Column chromatography is effective for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Problem 1: Low or No Product Yield
Potential Cause
Troubleshooting & Optimization
Inactive Reducing Agent
The hydride reducing agent may have degraded due to improper storage or exposure to moisture. Use a fresh, unopened container of the reducing agent.
Incomplete Reaction
The reaction may not have gone to completion. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[5] Consider a modest increase in the amount of reducing agent.
Sub-optimal Reaction Temperature
If the reaction is too slow, a slight increase in temperature may be beneficial. Conversely, if side reactions are suspected, lowering the temperature is advisable.
Product Loss During Work-up
Ensure the pH is appropriately adjusted during the work-up to ensure the product is in a neutral, extractable form. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.[5]
Problem 2: Presence of Impurities in the Final Product
Potential Cause
Troubleshooting & Optimization
Unreacted Starting Material
This is a common impurity if the reaction is incomplete. Optimize the reaction time and stoichiometry of the reducing agent. Purify the crude product using column chromatography, adjusting the solvent polarity to achieve good separation between the ketone and the more polar alcohol.[6]
Formation of Diastereomers
If the starting material is chiral or if a chiral center is formed during a different reaction step, diastereomers may be present. These can sometimes be separated by careful column chromatography or fractional crystallization.
Side Products from the Reducing Agent
Boron-containing byproducts from NaBH₄ can sometimes contaminate the product. Ensure a thorough aqueous work-up to hydrolyze and remove these species.
Over-reduction Products (if applicable)
If other reducible functional groups are present and a strong reducing agent like LiAlH₄ is used, over-reduction can occur. Use a more selective reducing agent like NaBH₄.
Alternative Synthetic Route: Grignard Reaction
While reduction of the ketone is more direct, a Grignard reaction is a plausible alternative for creating the C-C bond and the alcohol in a single step, for instance, by reacting a suitable 2-halomethyl-2,3-dihydro-1H-indene with an appropriate electrophile. A more relevant Grignard approach for this specific target would be the reaction of a Grignard reagent with formaldehyde.[7]
Diagram: Conceptual Grignard Synthesis Workflow
Caption: Conceptual workflow for the Grignard synthesis.
Troubleshooting Grignard Reactions
Problem
Potential Cause
Troubleshooting & Optimization
Failure to Initiate Grignard Formation
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer.[8] Gently crush the turnings under anhydrous ether to expose a fresh surface. A small crystal of iodine can also be used as an initiator.
Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8] Solvents must be rigorously dried.
Low Yield of Alcohol Product
Side Reaction with Ketone Enolization: If the Grignard reagent is sterically hindered, it can act as a base and deprotonate the α-carbon of a ketone, leading to the recovery of starting material after workup.[8]
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. This can be minimized by slow addition of the alkyl halide to the magnesium turnings.
Formation of Benzene (or other hydrocarbon) by-product
Protonation of Grignard Reagent: Any protic source (water, alcohols) will protonate the highly basic Grignard reagent.[9] Rigorously exclude moisture and protic solvents.
Experimental Protocols
Protocol 1: Reduction of 2-methyl-2,3-dihydro-1H-inden-1-one with Sodium Borohydride
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq.) in methanol (10-15 mL per gram of ketone).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting ketone is consumed (typically 1-2 hours).
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Washing and Drying: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Diagram: Reduction Workflow
Caption: Workflow for the reduction of 2-methyl-2,3-dihydro-1H-inden-1-one.
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Wax Studios. (n.d.). Grignard Reaction With Ketone. Retrieved from [Link]
Kaposi, M., Witt, J., Cokoja, M., & Kühn, F. E. (n.d.). Reaction of Formaldehyde with Organometallic Reagents. Science of Synthesis.
Why can't Grignard reagents react like Organolithium does (with acids)? (2020, August 29). Chemistry Stack Exchange. Retrieved from [Link]
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
Singer, R. A., et al. (2006). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 10(4), 783-786.
precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. Retrieved from [Link]
Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
2,3-dihydro-1H-indole (AZ-1) Procedure 1: To 2-methylindoline (1.75 g, 13.2 mmol) a. (n.d.).
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247306.
Organic Chemistry Portal. (n.d.). Indenone synthesis. Retrieved from [Link]
Dong, J., et al. (2020). Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A.
NaBH4 Reduction of 2-Methylcyclohexanone. (2017, July 24). Scribd. Retrieved from [Link]
Belmessieri, D., et al. (2017). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Chemical Science, 8(2), 1210-1218.
Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
Reactions of formaldehyde with organometallic reagents. (n.d.). ResearchGate. Retrieved from [Link]
The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. (2001, June 8). Eastern Illinois University. Retrieved from [Link]
Li, Y., et al. (2026, February 10). Selective Synthesis of Isochromene Fused Indenone or Indane Fused Indanone Derivatives Featuring with Solvent-Dependent Intra- or Intermolecular O–H Bond Carbene Insertion. Organic Letters.
NIST. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-. NIST WebBook. Retrieved from [Link]
What groups can be reduced by Sn/HCl? (2025, March 16). Chemistry Stack Exchange. Retrieved from [Link]
Technical Support Center: Purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Executive Summary & Compound Profile This guide addresses the purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a key intermediate often synthesized via the reduction of 2-methyl-2-indanecarboxylic acid or t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
This guide addresses the purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a key intermediate often synthesized via the reduction of 2-methyl-2-indanecarboxylic acid or the hydrogenation of 2-methyl-2-hydroxymethylindene.
Critical Physical Properties:
Physical State: Crystalline solid (typically off-white to white needles).
Melting Point: Approx. 60–94°C (Note: Analogous 2,5-dimethyl derivatives melt at 93.5–94°C [1]; the unsubstituted parent often has a slightly lower range depending on enantiomeric purity if resolved, though usually synthesized as a racemate).
Solubility Profile: Amphiphilic. The lipophilic indane ring drives solubility in aromatics (toluene), while the hydroxymethyl group provides solubility in polar protic solvents (alcohols).
Common Impurities: Unreacted ester/acid precursors, over-reduced byproducts, and solvent inclusions.
Validated Recrystallization Protocols
We recommend Method A for high-purity requirements (>99%) and Method B for bulk cleanup of crude material.
Method A: The "Polar/Non-Polar" Binary System (Recommended)
Based on literature precedents for lipophilic indane alcohols [1].
Logic: The molecule is highly soluble in ethers but poorly soluble in aliphatic hydrocarbons. This method uses the "anti-solvent" effect to force controlled nucleation, preventing the common issue of "oiling out."
Parameter
Specification
Solvent (Good)
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)
Anti-Solvent (Poor)
n-Heptane or Hexanes
Ratio (v/v)
Start with 1:3 (Solvent:Anti-Solvent)
Temperature Range
Dissolve at Reflux (55-75°C) Cool to -20°C
Step-by-Step Protocol:
Dissolution: Place crude solid in a flask. Add minimum MTBE (approx. 2-3 mL per gram) and heat to gentle reflux until fully dissolved.
Filtration (Critical): While hot, filter through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., reduction byproducts).
Nucleation Point: Return filtrate to heat. Slowly add Heptane dropwise until a faint, persistent cloudiness appears.
Clarification: Add just enough MTBE (dropwise) to make the solution clear again.
Controlled Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 1-2 hours) with gentle stirring.
Tech Note: If oil droplets form, reheat immediately and add more solvent (see Troubleshooting).
Crystallization: Once at RT, move to a freezer or ice/salt bath (-10°C to -20°C) for 4 hours.
Isolation: Filter the white needles. Wash with cold Heptane. Dry under vacuum at 40°C.
Method B: Single Solvent (Toluene)
Best for removing polar impurities.
Logic: Toluene dissolves the indane core well at high temperatures but shows a steep solubility curve upon cooling.
Dissolve crude in minimum boiling Toluene .
Allow to cool slowly to RT.
Seed with a pure crystal at 35°C.
Cool to 0°C. Filter and wash with cold Toluene/Heptane (1:1).
Visualization: Workflow & Decision Logic
The following diagram illustrates the decision process for solvent selection and the critical "Oiling Out" loop.
Caption: Figure 1. Decision matrix for solvent selection and loop for correcting liquid-liquid phase separation (oiling out).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
Cause: This occurs when the solution temperature drops below the "liquid-liquid phase separation" boundary (binodal curve) before it hits the solubility curve (spinodal). This is common with indane alcohols due to their low melting points.
Solution:
Reheat the mixture until it is a single phase again.
Add more "Good Solvent" (MTBE or Toluene). You need to lower the saturation slightly to bypass the oiling region.
Seed the solution: Add a tiny crystal of pure product when the solution is still warm (approx. 40°C). This provides a template for crystal growth over oil formation.
Q2: The crystals are colored (yellow/brown).
Cause: Oxidation products (quinones) or trace metal salts.
Solution:
Perform a carbon treatment during the hot filtration step. Add 5% w/w Activated Carbon, stir at reflux for 10 mins, then filter through Celite.
Warning: Do not use carbon if your yield is already low, as it can adsorb the product.
Q3: What is the maximum drying temperature?
Recommendation: Do not exceed 40°C under high vacuum.
Reasoning: Indane methanols can sublime or undergo dehydration (elimination of water to form the alkene) at high temperatures, especially if trace acid remains from the synthesis [2].
Q4: Can I use Methanol or Ethanol?
Answer: Yes, but with caution.
These alcohols are often too good at dissolving the product, requiring very low temperatures (-78°C) or high concentration to get good recovery, which increases the risk of trapping impurities.
Exception: If your main impurity is non-polar (e.g., starting alkene), Methanol is an excellent choice as the non-polar impurity will precipitate out first or stay oiled out.
Impurity Profiling & Validation
Before releasing the batch, validate purity using the following markers:
Impurity Type
Origin
Detection Method
Removal Strategy
Starting Ester/Acid
Incomplete Reduction
TLC (SiO2, 20% EtOAc/Hex)
Wash crude with dilute NaOH (if acid) before recrystallization.
Dehydrated Alkene
Over-heating / Acid catalysis
1H NMR (Olefinic protons 6.5-7.0 ppm)
Recrystallize from Methanol (Alkene is less soluble).
Inorganic Salts
Reduction Reagents (Li/Al)
Ash Test / ROI
Hot filtration through Celite (Step 2 of Protocol).
References
European Patent Office. (2000). EP1022265B1: 2-Indanemethanol derivatives and their use as perfuming ingredients. (Describes crystallization of homologous 2,5-dimethyl derivatives from ether/pentane). Available at: [Link]
Sonnenbichler, J., et al. (1993).[1] Biological Chemistry Hoppe-Seyler, 374(11), 1047-55.[1] (Cited in EP1022265B1 as the source for the synthesis of the 2-methyl-2-indanemethanol parent structure).
Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General reference for anti-solvent thermodynamics). Available at: [Link]
removing impurities from crude (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
To: Research Team From: Senior Application Scientist, Technical Support Subject: Purification Protocol for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Introduction You are likely working with (2-methyl-2,3-dihydro-1H-in...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Senior Application Scientist, Technical Support
Subject: Purification Protocol for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Introduction
You are likely working with (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a quaternary alcohol intermediate often used in the synthesis of CNS-active agents (e.g., melatonin receptor agonists or similar indane scaffolds).
Because this molecule possesses a lipophilic indane core and a polar hydroxymethyl group on a quaternary carbon, it presents a specific set of purification challenges:
Aluminum Emulsions: If synthesized via LiAlH4 reduction of the corresponding carboxylic acid/ester, the workup often results in a gelatinous "aluminum sponge" that traps the product.
Starting Material Carryover: The steric bulk at the 2-position can slow down the reduction, leaving unreacted 2-methyl-2-indanecarboxylic acid.
Physical State Ambiguity: Depending on purity, this compound often presents as a viscous oil that resists crystallization, requiring specific "tricks" to solidify.
This guide is structured to troubleshoot these specific bottlenecks.
Module 1: The "Sticky" Crude (Workup Diagnostics)
The Issue: You performed a standard LiAlH4 reduction, but the quench resulted in a gray/white emulsion that won't separate, or you have lost significant yield to the filter cake.
The Science: The "Fieser" workup (Water/NaOH/Water) often fails with indane derivatives because the lipophilic product adsorbs to the aluminum hydroxide precipitate. The solution is Ligand Exchange . You must break the Aluminum-Oxygen bonds using a chelating agent.
Protocol: The Rochelle’s Salt Method
Use this for all reductions >1g scale.
Quench: Dilute reaction mixture with diethyl ether (Et2O) or THF. Cool to 0°C.[1]
Ratio: Use approx. 20 mL of sat. solution per gram of LiAlH4 used.
Agitate: Vigorously stir at Room Temperature (RT) until two clear layers form.
Time: This is the critical step. It may take 1-4 hours . Do not rush. The gray solid will dissolve, leaving two transparent layers.
Separate: The organic layer will now contain >95% of your alcohol without trapped salts.
Module 2: Chemical Scavenging (Removing Precursors)
The Issue: NMR shows a persistent impurity (approx. 5-10%) corresponding to the starting material (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid).
The Science: Both the product and the impurity are lipophilic indanes, making them streak together on silica gel. However, the impurity is an acid , while your product is a neutral alcohol . We exploit this pKa difference (Acid pKa ~4-5 vs. Alcohol pKa ~16).
Protocol: The pH Swing Extraction
Perform this BEFORE chromatography or crystallization.
Dissolve: Take the crude oil in Ethyl Acetate (EtOAc) or Ether.
Wash 1 (Basic): Wash the organic layer 2x with 1M NaOH or Sat. NaHCO3 .
Mechanism: This deprotonates the unreacted acid (R-COOH
R-COO⁻Na⁺), forcing it into the aqueous layer. The alcohol remains in the organic layer.
Wash 2 (Neutral): Wash with Brine to remove excess water.
Dry: Dry over MgSO4 and concentrate.
Decision Point:
Check TLC: If the "acid spot" (usually lower Rf, streaking) is gone, proceed to Module 3.
Caution: Do not use strong acid washes; the indane ring is generally stable, but the tertiary position can be sensitive to elimination (forming the alkene) under extreme acidic/thermal stress.
Module 3: Polishing (Physical Purification)
The Issue: The product is a viscous oil. You need a solid or >98% purity.[2]
The Science: The 2-methyl group disrupts the crystal packing compared to the non-methylated analog, lowering the melting point. It behaves like a "molecular grease." You must use a solvent system that is marginal for the indane core but bad for the polar alcohol group at low temperatures.
Table 1: Purification Strategy Matrix
Method
Suitability
Solvent System
Conditions
Crystallization
High (if solid)
Hexane / Et2O (10:1)
Dissolve in min. warm Et2O. Add Hexane until cloudy. Cool to -20°C.
Trituration
Medium (if oil)
Pentane or Cold Hexane
Vigorously stir the oil in cold pentane. Seed if possible.
Distillation
High (Scale >5g)
N/A
Kugelrohr or High Vac (<0.5 mmHg). BP likely >140°C at 0.5 mmHg.
Flash Column
High (Universal)
Hexane / EtOAc
Gradient: 0% 30% EtOAc. Product Rf ~0.3 in 20% EtOAc.
Visual Workflow: Purification Logic
Figure 1: Decision matrix for purifying indane-methanol derivatives based on impurity profile and physical state.
Frequently Asked Questions (FAQs)
Q1: The product solidified, but it's waxy and low-melting. How do I get nice crystals?A: This is common for 2,2-disubstituted indanes. The "waxy" texture indicates solvent trapping or trace impurities.
Fix: Dissolve the wax in a minimum amount of Toluene (good solubility for indane ring) and layer carefully with Hexane (antisolvent). Let it sit undisturbed at 4°C. Toluene often produces better crystal morphology than Ether for aromatics.
Q2: I see a new spot on TLC appearing above my product after workup. What is it?A: This is likely the elimination product (2-methyl-indene).
Cause: If you used strong acid (HCl) during workup or heated the distillation too high (>180°C), the tertiary alcohol can dehydrate.
Fix: This alkene is very non-polar (Rf ~0.9 in Hexane/EtOAc). A short silica plug with 100% Hexane will wash it off; then switch to EtOAc to elute your alcohol.
Q3: Can I use Borane (BH3) instead of LiAlH4 to avoid the emulsion?A: Yes. Borane-THF or Borane-DMS is excellent for reducing the carboxylic acid and avoids aluminum salts.
Warning: Borane reduction requires a methanol quench and reflux to break down the boron-complex (borate esters). If you skip the methanol reflux, your yield will be low because the product remains trapped as a borate.
References
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LiAlH4 workup protocols and stoichiometry).
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source of the "Fieser" and Rochelle's salt workup methods).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
PubChem. (2025).[3][4] Compound Summary: (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol.[4] National Library of Medicine. Link (Structural analog data used for solubility inference).
ChemScene. (2025). Product Data: [2-(methylamino)-2,3-dihydro-1h-inden-2-yl]methanol.[2][5] Link (Reference for indane-methanol derivative handling).
Technical Support Center: Troubleshooting Solubility Issues with (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules. (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) presents a classic formulation challenge: it possesses a highly hydrophobic indane core coupled with a single primary alcohol group.
While the hydroxyl group provides a minor anchor for hydrogen bonding, the bulky hydrocarbon ring dominates the molecule's physicochemical behavior, driving it to partition into lipids and crash out of aqueous buffers. This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution across both in vitro and in vivo workflows.
I. Physicochemical Profiling
Before troubleshooting, we must establish the thermodynamic boundaries of the compound. The data below dictates our solvent choices.
Property
Value
Formulation Implication
Molecular Weight
162.23 g/mol
Small molecular size; excellent membrane permeability if kept in a solvated state.
Predicted LogP
~2.5 - 3.0
Highly lipophilic. Will readily partition into lipid bilayers but strongly resists aqueous solvation.
H-Bond Donors / Acceptors
1 / 1
Limited hydrogen bonding capacity. Solubilization relies heavily on hydrophobic interactions or micellar encapsulation.
Aqueous Solubility
< 0.1 mg/mL
Practically insoluble in water. Direct dissolution in PBS or cell media will fail.
Organic Solubility
> 50 mg/mL
Highly soluble in polar aprotic (DMSO, DMF) and protic (Ethanol) solvents. Ideal for concentrated master stocks.
II. Formulation Decision Workflow
Decision tree for selecting the appropriate formulation strategy based on the target application.
III. Troubleshooting Guides & FAQs
Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS or cell culture media?A1: This is a failure of kinetic solubility. When you transfer a highly concentrated DMSO stock of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol into a high-dielectric aqueous buffer, the rapid shift in solvent polarity forces the hydrophobic indane rings to self-associate to minimize contact with water. This results in an immediate amorphous precipitate (1)[1].
Solution: Never spike a high-concentration stock directly into a large aqueous volume. Perform intermediate serial dilutions in DMSO, and add the final spike dropwise to a vigorously swirling aqueous buffer.
Q2: How can I maintain the compound in solution for cell-based assays without causing solvent toxicity?A2: High concentrations of DMSO will denature proteins and lyse cell membranes. You must ensure the final DMSO concentration in your assay remains strictly below 0.5% (v/v) (2)[2]. If the compound still precipitates at <0.5% DMSO, you must utilize a carrier molecule like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the compound prior to introducing it to the cells.
Q3: What is the optimal formulation for in vivo pharmacokinetic (PK) dosing (e.g., oral gavage or IV)?A3: Administering this compound as a simple aqueous suspension will yield erratic, uninterpretable PK data due to poor gastrointestinal dissolution. For oral gavage, a co-solvent/surfactant microemulsion utilizing PEG400 and Tween-80 is highly effective. Tween-80 forms micelles around the drug, while PEG400 lowers the dielectric constant of the bulk fluid (3)[3]. For Intravenous (IV) dosing, a 20% HP-β-CD solution is the gold standard, as it prevents embolism caused by precipitated drug particles (4)[4].
IV. Mechanistic Insight: Cyclodextrin Encapsulation
To understand why HP-β-CD is so effective for this specific molecule, we must look at the host-guest chemistry. The cyclodextrin ring has a lipophilic inner cavity (formed by the skeletal carbons of glucose units) and a hydrophilic exterior (formed by hydroxyl groups). The indane core of our compound fits perfectly into this cavity via Van der Waals forces, shielding the hydrophobic surface from water.
Mechanistic pathway of HP-β-CD encapsulating the lipophilic indane core to enhance solubility.
V. Validated Experimental Protocols
Protocol A: Preparation of a Stable 10 mM In Vitro Stock Solution
This self-validating protocol ensures complete dissolution and prevents hygroscopic degradation.
Weighing: Accurately weigh 1.62 mg of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol powder using an analytical balance.
Primary Solvation: Transfer the powder to a sterile, solvent-resistant polypropylene microcentrifuge tube. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation: Vortex vigorously for 60 seconds. Validation step: Hold the tube to the light; the solution must be optically clear with no refractive striations. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.
Aliquot & Storage: DMSO is highly hygroscopic and will absorb atmospheric water, which ruins compound solubility over time. Immediately aliquot the 10 mM stock into 20 µL single-use volumes and store at -20°C.
Aqueous Dilution: When ready for the assay, thaw one aliquot. Dilute 1 µL of the stock into 999 µL of pre-warmed assay buffer (1:1000 dilution) while vortexing the buffer. This yields a 10 µM working solution at 0.1% DMSO.
Protocol B: 20% HP-β-CD Formulation for In Vivo Dosing (Target: 1 mg/mL)
This protocol utilizes thermodynamic complexation to create a safe, injectable vehicle.
Vehicle Preparation: Weigh 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Slowly add it to 8.0 mL of sterile saline (0.9% NaCl) while stirring. Stir until the solution is completely transparent, then adjust the final volume to 10.0 mL.
Compound Addition: Weigh 10.0 mg of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol and add it directly to the 10.0 mL HP-β-CD vehicle.
Thermodynamic Complexation: The compound will initially float or suspend. Place the vial on a magnetic stirrer at 300 RPM at room temperature for 12–24 hours. Causality note: Complexation is an equilibrium-driven process; prolonged stirring is required to allow the indane core to displace water molecules inside the cyclodextrin cavity.
Sterile Filtration: Once the solution is optically clear, pass it through a 0.22 µm PTFE syringe filter. Validation step: If the filter clogs or resistance is high, complexation is incomplete. Do not inject. The resulting filtrate is ready for IV or IP administration.
VI. References
PLOS One. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. Retrieved from:[Link]
Ingenta Connect (Pharmazie). Preparation and evaluation of a microemulsion for oral delivery. Retrieved from:[Link]
Technical Support Center: Storage Stability & Shelf Life of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Executive Summary Welcome to the Technical Support Center for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0). This compound is a specialized neopentyl-type primary alcohol attached to an indane ring syste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Welcome to the Technical Support Center for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0). This compound is a specialized neopentyl-type primary alcohol attached to an indane ring system, frequently utilized as a critical building block in pharmaceutical synthesis and advanced fragrance chemistry (e.g., malodor antagonists)[1].
Because the hydroxyl-bearing carbon is adjacent to a fully substituted quaternary carbon (C2 of the indane ring), it exhibits unique steric and electronic properties. This guide provides researchers with field-proven troubleshooting insights, causality-driven handling protocols, and self-validating workflows to ensure maximum shelf life and experimental reproducibility.
Physicochemical Properties & Storage Baselines
To establish a baseline for quality control, all quantitative storage metrics and physicochemical data are summarized below.
Parameter
Specification / Guideline
Causality & Impact
Chemical Formula
C₁₁H₁₄O
Defines molecular weight (162.23 g/mol ).
CAS Number
73739-59-0
Unique identifier for inventory tracking.
Optimal Storage Temp
2°C to 8°C
Drastically reduces the kinetic rate of autoxidation and thermal degradation[2].
Atmosphere
Inert (Argon/Nitrogen)
Displaces atmospheric oxygen, preventing the slow oxidation of the primary alcohol into an aldehyde.
Light Exposure
Protect from light (Amber vial)
UV light can act as a radical initiator for oxidative degradation pathways.
Shelf Life (Optimal)
12 - 24 months
Validated via annual GC-MS/NMR checks; highly dependent on strict adherence to cold-chain storage.
Primary Incompatibilities
Strong acids, Oxidizers
Acids trigger Wagner-Meerwein rearrangements; oxidizers force premature conversion to carboxylic acids[3],[4].
Troubleshooting Guide & FAQs
Q1: Why did my batch of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol degrade and form multiple unknown peaks on GC-MS after an acidic reaction workup?A1: The degradation is driven by a Wagner-Meerwein rearrangement . Because this compound is a neopentyl-type alcohol, exposure to Brønsted or Lewis acids protonates the primary hydroxyl group, which then leaves as water to form a highly unstable primary carbocation. To relieve steric strain and achieve a lower energy state, the adjacent quaternary center (C2) undergoes a rapid 1,2-alkyl or methyl shift, forming a much more stable tertiary carbocation[3]. This intermediate subsequently undergoes elimination or substitution, leading to a complex mixture of rearranged indene derivatives or ring-expanded products.
Expert Insight: Always avoid storing or exposing this compound to acidic conditions unless a rearrangement is the intended synthetic step. If acidic workup is unavoidable, keep temperatures below 5°C and neutralize rapidly.
Q2: What are the optimal long-term storage conditions to maximize shelf life, and what is the chemical rationale?A2: The compound must be stored sealed in a dry environment at 2–8°C, protected from light, and segregated from oxidizers[2],[4].
Expert Insight: Primary alcohols are susceptible to slow autoxidation into aldehydes and eventually carboxylic acids when exposed to atmospheric oxygen. Storing at 2–8°C lowers the thermal energy available to cross the activation barrier for autoxidation. Furthermore, utilizing secondary containment and segregating the compound from strong oxidizers prevents exothermic incompatibilities, adhering to standard 4[4].
Q3: I noticed moisture condensation inside the reagent bottle after repeated sampling. How does this affect stability?A3: While the indane skeleton itself is hydrophobic, the primary alcohol group can hydrogen-bond with atmospheric moisture. Repeatedly opening cold containers below the room's dew point causes condensation. While pure water will not rapidly degrade the alcohol, it acts as a solvent for trace acidic impurities in the air (such as dissolved CO₂ forming carbonic acid). Over time, this slightly lowers the pH of the micro-environment, risking slow acid-catalyzed degradation[3].
Expert Insight: Always allow the sealed container to equilibrate to room temperature before opening.
Experimental Protocols & Workflows
Protocol A: Safe Handling and Aliquoting Procedure
This protocol is designed as a self-validating system to prevent moisture ingress and oxidative degradation during routine laboratory sampling.
Equilibration: Remove the primary storage vial from the 2–8°C refrigerator. Do not open it immediately. Allow the vial to sit in a desiccator for 30 minutes until it reaches ambient room temperature. Causality: This prevents atmospheric moisture from condensing on the cold chemical, avoiding carbonic acid formation.
Inert Atmosphere Preparation: Transfer the vial to a glove box or set up a Schlenk line with a positive flow of dry Argon (Ar). Argon is preferred over Nitrogen (N₂) as it is heavier than air and creates a more robust protective blanket over the liquid/solid surface.
Aliquoting: Using a flame-dried, Ar-purged syringe or spatula, extract only the required mass/volume. Place the working aliquot into a secondary amber vial.
Sealing & Storage: Purge the headspace of the primary vial with Argon for 10 seconds. Seal tightly with Parafilm or Teflon tape, and immediately return to 2–8°C storage.
System Validation: Run a baseline GC-MS on the newly created working aliquot. A single sharp peak at the expected retention time (with an m/z matching 162.2) confirms that no degradation occurred during the handling process.
Protocol B: Quality Control (QC) and Shelf-Life Validation
Perform this workflow upon initial receipt of the chemical and annually thereafter.
Visual Inspection: Check for discoloration. The pure compound should be colorless to pale yellow. A distinct yellowing or browning indicates oxidation.
GC-MS Analysis: Inject a 1 µL sample (diluted in anhydrous DCM) into the GC-MS.
Pass Criteria: >98% purity.
Failure Mode: The presence of a peak with M-2 (m/z 160) indicates oxidation to the corresponding aldehyde.
NMR Verification (If GC-MS shows impurities): Dissolve 10 mg in CDCl₃. Check the ¹H-NMR spectrum for the disappearance of the characteristic neopentyl -CH₂OH protons (~3.5 ppm) and the appearance of an aldehyde proton (~9.5-10 ppm) or vinylic protons (indicating rearrangement).
Visualizations & Mechanistic Pathways
Pathway 1: Acid-Catalyzed Degradation
The following diagram illustrates the causality behind the compound's instability in acidic environments, highlighting the shift from a primary to a tertiary carbocation.
Acid-catalyzed Wagner-Meerwein rearrangement pathway for neopentyl-type indane alcohols.
Pathway 2: Storage and QC Decision Tree
Use this logical workflow to dictate the lifecycle management of the compound in your laboratory.
Quality control and long-term storage workflow for indane-based primary alcohols.
European Patent Office. "Volatile Compositions to Limit or Eliminate Perception of Fecal Malodour (EP 4218837 B1)." Google Patents.
Michigan State University, Department of Chemistry. "Rearrangement Reactions: Wagner-Meerwein Shifts in Neopentyl Systems." MSU Organic Chemistry Resources.
National Institutes of Health (NIH), Office of Research Services. "Chemical Segregation and Storage Guidelines." NIH Division of Occupational Health and Safety.
minimizing byproducts in the preparation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Welcome to the Technical Support Center for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0). This indane derivative is a highly valuable building block in medicinal chemistry and is struct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0). This indane derivative is a highly valuable building block in medicinal chemistry and is structurally related to advanced fragrance ingredients such as Lilyflore® ().
The most robust, scalable laboratory method to prepare this compound involves a two-step sequence starting from methyl indane-2-carboxylate: an α-methylation followed by an ester reduction. Below, you will find expert troubleshooting guides, causality-driven FAQs, and self-validating protocols designed to minimize byproduct formation and maximize your isolated yield.
Two-step synthetic workflow for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Phase 1: α-Methylation (Ester Enolate Chemistry)
Q: I am seeing a significant amount of a higher-molecular-weight byproduct and unreacted starting material. What is happening?A: You are likely observing a Claisen-type self-condensation. Methyl indane-2-carboxylate possesses an acidic α-proton. If enolate formation is incomplete or slow, the unreacted ester can be attacked by the newly formed enolate, generating a β-keto ester byproduct.
Causality & Solution: This occurs when the base (LDA) is degraded by moisture or the ester is added too quickly. Ensure your LDA is freshly prepared and titrated. You must use a strict inverse addition protocol : add the ester dropwise to a solution of LDA at -78 °C. This ensures the base is always in excess during the deprotonation phase, preventing the unreacted ester from acting as an electrophile.
Q: My conversion stalls at 70-80% even with excess Methyl Iodide (MeI). How can I drive the methylation to completion?A: Lithium enolates of indane derivatives tend to form tight tetrameric or hexameric aggregates in THF, which drastically reduces their nucleophilicity toward alkyl halides ().
Causality & Solution: The tight ion pairing between the lithium cation and the enolate oxygen sterically hinders the S_N2 attack on MeI. To break these aggregates, add a polar aprotic co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 10% v/v prior to the addition of MeI. This strongly solvates the lithium cation, creating a "naked," highly reactive enolate that rapidly consumes the electrophile.
Phase 2: Ester Reduction
Q: GC-MS analysis of my crude product shows a peak with an M-2 mass relative to the target alcohol. What is this byproduct?A: This is 2-methylindane-2-carboxaldehyde. It is the intermediate formed during the reduction of the ester to the alcohol.
Causality & Solution: Lithium Aluminum Hydride (LiAlH₄) reduces esters to alcohols via an aldehyde intermediate. If the hydride source is partially degraded (e.g., due to atmospheric moisture absorption) or the reaction is quenched prematurely, the reduction stalls at the aldehyde stage. Always use a slight excess of LiAlH₄ (e.g., 1.5 equivalents) and allow the reaction to warm to room temperature to ensure complete conversion.
Q: My TLC shows complete conversion to the alcohol, but my isolated yield is poor (<50%). I get a thick, gelatinous mess during workup. How do I fix this?A: You are losing your product in an aluminum hydroxide emulsion.
Causality & Solution: Standard aqueous quenching of LiAlH₄ generates amorphous, colloidal aluminum salts that physically trap the product. You must implement the Fieser Workup (n, n, 3n method) . This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, liberating the trapped (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol into the organic phase.
Troubleshooting Logic & Quantitative Metrics
Troubleshooting logic tree for identifying and resolving byproduct issues.
Protocol A: Synthesis of Methyl 2-methylindane-2-carboxylate
This protocol utilizes inverse addition and aggregate-breaking solvents to ensure high fidelity ().
Preparation of LDA: In a flame-dried Schlenk flask under argon, add dry THF and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise.
Validation Check: The solution must remain pale yellow and perfectly clear; cloudiness indicates moisture contamination.
Enolate Formation (Inverse Addition): Slowly add methyl indane-2-carboxylate (1.0 eq) dissolved in a minimum amount of dry THF dropwise over 30 minutes to the LDA solution at -78 °C. Stir for 45 minutes.
Alkylation: Add DMPU (10% v/v relative to THF) followed by methyl iodide (1.5 eq). Allow the reaction to slowly warm to room temperature over 4 hours.
Validation Check: TLC (Hexanes/EtOAc 9:1) should show the complete disappearance of the starting material spot and the emergence of a new, slightly less polar spot.
Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Hydride Suspension: Suspend LiAlH₄ (1.5 eq) in dry THF at 0 °C under a strict argon atmosphere.
Reduction: Add the crude methyl 2-methylindane-2-carboxylate (1.0 eq) in THF dropwise. Remove the ice bath and stir at room temperature for 2 hours.
Validation Check: Monitor by GC-MS. The intermediate aldehyde (M-2) must be fully consumed before proceeding to the quench.
Fieser Workup (n, n, 3n Method): Cool the reaction mixture to 0 °C. For every 1.0 g of LiAlH₄ used, strictly adhere to the following sequential addition:
Add 1.0 mL of H₂O dropwise.
Add 1.0 mL of 15% aqueous NaOH dropwise.
Add 3.0 mL of H₂O dropwise.
Validation Check: Stir vigorously for 15-30 minutes. A successful quench is visually confirmed when the grey, gelatinous mixture transforms into a stark white, granular precipitate suspended in a clear organic layer.
Isolation: Filter the mixture through a pad of Celite, washing the filter cake generously with hot THF. Concentrate the filtrate in vacuo to yield the pure target alcohol.
References
European Patent Office. "Intermediate compounds for producing perfuming ingredients." EP3245185B1, 2017.
Sonnenbichler, J., et al. "Secondary fungal metabolites and their biological activities, IV.
Troubleshooting
Technical Support Center: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Purification
Ticket ID: #IND-ME-OH-001 Subject: Separation of unreacted reagents from (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #IND-ME-OH-001
Subject: Separation of unreacted reagents from (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely synthesizing (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) via the reduction of 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid or its ester derivatives.
Critical Insight: The C2 position on the indane ring is a quaternary center . This creates significant steric hindrance around the carbonyl group. Consequently, standard reduction times (e.g., 1-2 hours) are often insufficient, leading to significant amounts of unreacted starting material in your crude mixture.
This guide provides field-proven protocols to separate these specific impurities without resorting to tedious column chromatography whenever possible.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My crude NMR shows a mixture of product and starting material. How do I separate them without a column?
A: The separation strategy depends entirely on your starting material precursor.
Scenario A: Precursor was the Carboxylic Acid (2-methyl-2-indancarboxylic acid)
Chemistry: The product is a neutral alcohol.[1] The impurity is an acidic carboxylic acid.
Protocol: Dissolve the crude mixture in diethyl ether or ethyl acetate. Wash 3x with 10% aqueous
or 1M . The unreacted acid will deprotonate and move to the aqueous layer. The alcohol remains in the organic layer.
Scenario B: Precursor was the Methyl/Ethyl Ester
Chemistry: Both the product (alcohol) and the impurity (ester) are neutral organic molecules. Acid/base extraction will not work directly.
Field-Proven Insight (The "Saponification Sweep"): Instead of struggling with a column where the Rf values might be close (Ester
0.5, Alcohol 0.3 in Hex/EtOAc), chemically modify the impurity.
Protocol: Take your crude organic mixture and stir it vigorously with 2M
(aq) and a splash of methanol for 2 hours. This hydrolyzes the unreacted ester back into the carboxylic acid. Now you can wash it away with the basic aqueous layer, leaving pure alcohol in the organic phase.
Q2: I used Lithium Aluminum Hydride (
), and I have a gelatinous grey emulsion that won't separate.
A: This is the most common failure mode in indane reductions. The aluminum salts form a "hydroxide gel" that traps your product. Do not try to filter this; you will lose yield.
The Fix: Use the Fieser Workup Method . This creates a granular, sand-like precipitate that filters easily.
Rule of n: For every n grams of
used:
Add n mL of water (slowly, at 0°C).
Add n mL of 15% aqueous
.
Add 3n mL of water.
Warm to room temperature and stir for 15 minutes. The gray goo will turn into white/gray sand. Filter and rinse.
Q3: I used Borane (
), and the product is an oil that won't crystallize.
A: Borane reductions often form stable boron-alcohol complexes that do not break down with simple water addition.
The Fix: You must perform an oxidative workup or a vigorous methanol quench.
Protocol: Add methanol to the crude residue and rotovap. Repeat 3 times. This forms volatile trimethyl borate
, which evaporates, leaving the free alcohol.
Part 2: Detailed Experimental Protocols
Protocol A: The "Saponification Sweep" (For Ester Precursors)
Best for removing unreacted ester without chromatography.
Reaction: Perform reduction of methyl 2-methyl-2-indancarboxylate (1.0 eq) with
(2.0 eq) in THF.
Quench: Perform Fieser workup (see above) to remove aluminum salts.[1] Concentrate the filtrate.
Check: Run TLC. If unreacted ester is visible:
Hydrolysis: Redissolve crude oil in THF (5 mL/g). Add 2M
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Moisture Sensitivity Mitigation & Process Optimization
Ticket ID: IND-OH-2026-QA
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Invisible" Yield Killer
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) is a robust primary alcohol structurally, but a fragile intermediate operationally. While it does not violently decompose in water, its processing sensitivity stems from two critical factors:
Competitive Nucleophilicity: In high-value synthesis (e.g., pharmaceutical intermediates or fragrance analogs like Lilyflore derivatives), this hindered alcohol often reacts with moisture-sensitive electrophiles. Trace water competes for these reagents, leading to non-stoichiometric consumption and "ghost" yield losses.
Hygroscopic Agglomeration: The quaternary carbon adjacent to the hydroxymethyl group creates a lattice structure prone to trapping ambient moisture, leading to clumping that disrupts automated dosing and alters mass-balance calculations.
This guide provides the protocols to maintain the "Dry Chain" integrity required for >99% purity outcomes.
Part 1: Diagnostic – Is Moisture Your Problem?
Before altering your workflow, confirm if moisture is the root cause of your deviations.
Symptom Checklist
Observation
Likely Moisture Issue
Mechanism
Variable Yields (±15%)
High
Water consumes electrophiles (e.g., acid chlorides, isocyanates) intended for the alcohol.
"Wet" NMR Signals
Medium
Broad singlet at ~1.5-4.0 ppm (solvent dependent) or shifting -OH peaks.
Reagent Precipitates
High
Hydrolysis of catalysts (e.g., Ti(OiPr)₄) or formation of urea byproducts.
Dosing Clogs
High
Hygroscopic bridging causes powder bridging in hoppers/funnels.
New Impurity Peaks
Medium
Formation of symmetric anhydrides or hydrolyzed electrophiles.
Part 2: The "Dry Chain" Storage & Handling Protocol
To process (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol effectively, you must treat it as a Critical Process Parameter (CPP) .
Storage Specifications
Container: Amber borosilicate glass with Teflon-lined caps. Avoid polyethylene (PE) bags as they are permeable to water vapor over time.
Desiccant: Pack with activated molecular sieves (4Å) in the secondary containment, not directly in the product unless using a sachet.
Headspace: Purge with Argon (Ar) rather than Nitrogen (N₂), as Ar is heavier than air and provides a better "blanket" for solids.
Re-Drying Protocol (If Moisture > 0.5% w/w)
If your Karl Fischer (KF) titration indicates moisture ingress, do not use oven drying alone, as this can lead to surface oxidation or melt-fusing (melting point is relatively low/waxy for some derivatives).
Recommended Method: Azeotropic Distillation
Dissolve the alcohol in Toluene or Cyclohexane (10 mL/g).
Reflux with a Dean-Stark trap until water collection ceases.
Cool to 40°C and concentrate under reduced pressure.
Critical: Break the vacuum only with dry Argon.
Part 3: Reaction Troubleshooting – The Competitive Pathway
The most common failure mode is using this alcohol in coupling reactions where water acts as a "parasitic nucleophile."
The Mechanism of Failure
When reacting (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (Alcohol A ) with an electrophile (e.g., an Isocyanate E ), trace water (W ) competes. Because water is less sterically hindered than the indane-substituted alcohol, it reacts faster (
), consuming the electrophile and producing byproducts.
Figure 1: Kinetic competition between the hindered indane alcohol and trace water for the electrophile.
Solution: The "Sacrificial Scavenger" Method
If rigorous drying is impossible, add a moisture scavenger before adding the expensive electrophile.
Protocol:
Dissolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol in the anhydrous solvent.
Q1: Can I use MgSO₄ to dry a solution of this alcohol?A: Yes, but it is inefficient for trace water (<100 ppm) required for sensitive catalytic steps. For high-purity applications, use activated 3Å molecular sieves (beads) for 12 hours. Avoid CaCl₂, which can complex with the alcohol oxygen, reducing recovery.
Q2: The solid has turned into a sticky gum. Is it degraded?A: Likely not degraded, but solvated. This compound can form "oils" if residual solvent is trapped or if it has absorbed significant atmospheric moisture (hygroscopicity).
Fix: Dissolve in dichloromethane (DCM), dry over Na₂SO₄, filter, and evaporate. If it remains an oil, triturate with cold pentane or hexanes to induce crystallization.
Q3: My coupling reaction yield is stuck at 70%.A: This is the classic "wet solvent" signature. The remaining 30% of your electrophile likely hydrolyzed.
Correction: Increase the electrophile equivalents to 1.5 eq OR switch to a "Schlenk line" technique to ensure the reaction headspace is strictly anhydrous.
Q4: How do I weigh this accurately if it's clumping?A: Do not weigh the solid directly on the balance pan.
Weigh a volumetric flask with solvent.
Add the approximate amount of alcohol.
Dissolve and weigh again to determine the exact mass added (
).
Use volumetric dosing for the reaction.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367306, (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. Retrieved from [Link]
Lovera, F., et al. (2025). Synthesis and Optical Resolution of the Floral Odorant (±)-2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol. ResearchGate. Retrieved from [Link]
OrgChem Boulder. Drying Organic Solutions: Protocols for Magnesium Sulfate and Molecular Sieves. Retrieved from [Link]
Upperton Pharma. Spray-Dried Dispersions and Solubility Enhancement for Hygroscopic APIs. Retrieved from [Link]
Reference Data & Comparative Studies
Validation
Comparative Guide: Mass Spectrometry Fragmentation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Executive Summary & Analytical Context Compound: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol CAS: 73739-59-0 Molecular Formula: C₁₁H₁₄O Exact Mass: 162.1045 Da This guide provides a technical analysis of the mass spectr...
This guide provides a technical analysis of the mass spectrometry (MS) behavior of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Unlike simple linear alcohols, this compound features a quaternary carbon at the C2 position of the indane ring. This structural rigidity dictates a distinct fragmentation logic compared to its isomers (e.g., 1-substituted indanes), making it a critical case study for structural elucidation in drug development and forensic analysis.
The following sections compare the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing the necessary data to select the optimal method for your specific sensitivity or structural identification requirements.
Comparative Analysis: Ionization Alternatives
For researchers characterizing this molecule, the choice of ionization source fundamentally alters the spectral output. The table below contrasts the two primary "alternatives" for analysis: Hard Ionization (EI) vs. Soft Ionization (ESI).
Table 1: Performance Comparison of Ionization Modes
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Primary Utility
Structural Fingerprinting & Library Matching
Quantitation & High-Sensitivity Screening
Molecular Ion (M⁺)
Weak or Absent (due to rapid fragmentation)
Dominant as or
Base Peak
Typically m/z 131 (Loss of )
m/z 163 (Protonated Molecule)
Fragmentation
Rich, reproducible in-source fragmentation.
Minimal in-source; requires CID (MS/MS).
Differentiation
Excellent for distinguishing isomers (e.g., 1- vs 2-substituents).
Poor differentiation without MS/MS optimization.
Detection Limit
Nanogram range (GC-MS)
Picogram range (LC-MS)
Detailed Fragmentation Mechanisms (EI-MS)
In Electron Ionization (70 eV), the molecular ion (
, m/z 162) is formed but is energetically unstable. The fragmentation is driven by the stability of the resulting carbocations, specifically the tertiary carbocation at the C2 position.
Key Fragmentation Pathways
-Cleavage (Dominant Pathway):
Mechanism: Homolytic cleavage of the C2–CH₂OH bond.
Outcome: Loss of the hydroxymethyl radical (
, 31 Da).
Resulting Ion: A tertiary 2-methylindan-2-yl cation at m/z 131 .
Significance: This is predicted to be the Base Peak (100%) due to the formation of a stable tertiary carbocation on the rigid indane ring.
Dehydration:
Mechanism: 1,2-elimination of water (
, 18 Da).
Outcome: Formation of a double bond within the cyclopentane ring (forming a methyl-indene derivative).
Resulting Ion:m/z 144 .
Note: This pathway is prominent in alcohols but often secondary to
-cleavage in quaternary systems where strain might inhibit planar double bond formation.
Methyl Radical Loss:
Mechanism: Cleavage of the C2–CH₃ bond.
Outcome: Loss of a methyl radical (
, 15 Da).
Resulting Ion:m/z 147 .
Comparison: Less favorable than
loss (Stevenson’s Rule) because the radical is more stable than .
Tropylium Rearrangement:
Mechanism: Ring expansion of the benzyl/indanyl cation.
Resulting Ion:m/z 91 (Tropylium) and m/z 115 (Indenyl cation).
Significance: Diagnostic of the aromatic indane core.
Visualizing the Fragmentation Tree
The following diagram illustrates the causal relationships between the molecular structure and the observed spectral peaks.
Figure 1: Predicted EI-MS fragmentation pathway for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. The red path indicates the most thermodynamically favored dissociation.
Experimental Protocols
To ensure reproducibility and valid comparisons, the following protocols are recommended. These are designed to be self-validating: if the diagnostic peaks (m/z 131, 91) are absent, the system parameters or sample integrity should be questioned.
GC-MS Protocol (Structural Identification)
Best for: Impurity profiling, synthesis verification.
Sample Preparation:
Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (HPLC Grade).
Validation Step: If peak tailing is observed due to the hydroxyl group, derivatize 100 µL of sample with 50 µL BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ether.
TMS Shift: Molecular ion will shift from 162 → 234 . Base peak will shift to m/z 203 (Loss of
is less likely; loss of Methyl m/z 219 becomes competitive).
Instrument Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Inlet: Splitless mode at 250°C.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program: 60°C (hold 1 min)
20°C/min 280°C (hold 5 min).
Source: Electron Ionization (EI), 70 eV, 230°C.
Data Analysis:
Extract Ion Chromatogram (EIC) for m/z 131 .
Verify presence of m/z 91 (Tropylium) to confirm the aromatic core.
LC-MS/MS Protocol (Quantitation)
Best for: Biological matrices, PK studies.
Sample Preparation:
Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Instrument Parameters:
Source: ESI Positive Mode (+).
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
MRM Transitions (Multiple Reaction Monitoring):
Precursor: 163.1
Quantifier Product: 145.1
(Collision Energy: ~15-20 eV).
Qualifier Product: 117.1 (Indanyl cation, High CE: ~30-40 eV).
Differentiation from Isomers[1][2]
A critical challenge in indane chemistry is distinguishing the 2,2-disubstituted isomer from 1,1- or 1,2-disubstituted isomers.
Feature
(2-methyl...-2-yl)methanol (Target)
1-methyl... isomers
Benzylic Protons
None at C2. (Quaternary center)
Present. (C1 is benzylic)
Dehydration (M-18)
Slower/Less intense. Formation of double bond at bridgehead is strained or requires rearrangement.
Very Fast. Conjugation with benzene ring drives rapid water loss.
Base Peak
m/z 131 (Tertiary cation).
Often m/z 144 (Alkene) or m/z 129 .
Scientific Insight: The absence of a benzylic hydrogen at the substitution site of the target molecule prevents oxidative dehydrogenation (M-2) often seen in 1-substituted indanes. This is a robust spectral marker.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Indane Derivatives. National Institute of Standards and Technology. [Link]
McLafferty, F. W., & Turecek, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage and Stevenson's Rule mechanisms).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative Reactivity Guide: (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol vs. Benzyl Alcohol
Executive Summary In drug design and complex organic synthesis, the microenvironment of a functional group dictates its synthetic tractability and metabolic stability. While both (2-methyl-2,3-dihydro-1H-inden-2-yl)metha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug design and complex organic synthesis, the microenvironment of a functional group dictates its synthetic tractability and metabolic stability. While both (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (indanyl methanol) and benzyl alcohol (BnOH) are classified as primary alcohols, their reactivity profiles are fundamentally opposed. Benzyl alcohol serves as a highly activated, unhindered electrophile/nucleophile. In contrast, indanyl methanol is a sterically encumbered, neopentyl-like aliphatic alcohol. This guide objectively compares their reactivity across standard transformations, providing causality-driven insights and self-validating experimental protocols.
Structural and Mechanistic Divergence
The stark contrast in reactivity between these two molecules stems from two core structural principles: steric accessibility and electronic stabilization .
Benzyl Alcohol (BnOH): BnOH is the quintessential activated primary alcohol. The adjacent phenyl ring provides resonance stabilization (+M effect) for transition states developing a partial positive charge. Furthermore, the -CH2OH group is highly exposed, allowing for rapid nucleophilic attack and esterification without steric penalty[1].
(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol: Although technically a primary alcohol, the -CH2OH group is attached directly to a quaternary carbon (C2 of the indane ring). This creates a classic neopentyl-like steric environment. The bulky indane core and the C2-methyl group severely restrict the Bürgi-Dunitz trajectory for incoming nucleophiles or bulky oxidizing agents. Additionally, it lacks benzylic stabilization because the oxygen-bearing carbon is isolated from the aromatic pi-system by an sp3-hybridized quaternary center.
Logical flow of how structural features dictate the divergent reactivity of both alcohols.
Comparative Reactivity Profiles
Oxidation Kinetics
BnOH undergoes rapid and highly selective oxidation to benzaldehyde or benzoic acid. This occurs seamlessly even with mild oxidants or catalytic aerobic systems (e.g., Au/TiO2 or Cobalt-based radical catalysts) because the benzylic position stabilizes the intermediate radical or cationic species[2][3].
Conversely, indanyl methanol is completely inert to mild, chemoselective oxidants like Manganese Dioxide (MnO2), which strictly require allylic or benzylic stabilization. Oxidizing this sterically hindered aliphatic alcohol requires aggressive reagents (e.g., Swern oxidation or Dess-Martin Periodinane), and even then, the kinetics are sluggish due to the steric shielding of the alpha-protons.
Esterification Dynamics
BnOH reacts rapidly with carboxylic acids under standard Fischer conditions or Steglich conditions (DCC/DMAP) due to its unhindered nature[1].
Indanyl methanol exhibits severe steric penalties during esterification. The quaternary beta-carbon physically impedes the formation of the tetrahedral intermediate. Industrial syntheses of related indanyl perfumery compounds often require forcing conditions or indirect routes (such as reducing a pre-formed ester to the alcohol) because direct functionalization is kinetically unfavorable[4].
Nucleophilic Substitution & Rearrangement Risk
Converting BnOH to benzyl chloride via Thionyl Chloride (SOCl2) proceeds smoothly via an SNi/SN2 mechanism.
However, subjecting indanyl methanol to strongly acidic halogenation conditions (e.g., HCl/ZnCl2) triggers an SN1-like pathway. Due to the neopentyl structure, the resulting intermediate will rapidly undergo a Wagner-Meerwein rearrangement . A 1,2-alkyl shift from the indane ring relieves steric strain, causing a ring expansion that yields a tetrahydronaphthalene (tetralin) derivative rather than the desired primary chloride.
To objectively validate these claims, the following parallel protocols utilize internal controls (GC-MS tracking) to demonstrate the kinetic divergence.
Protocol A: Chemoselective Oxidation Screen (MnO2 vs. DMP)
Objective: Demonstrate the electronic/benzylic dependence of the oxidation.
Preparation: In two separate flame-dried flasks, dissolve 1.0 mmol of BnOH (Flask 1) and 1.0 mmol of indanyl methanol (Flask 2) in 10 mL of anhydrous CH2Cl2.
MnO2 Treatment: Add 10.0 mmol (10 equiv) of activated MnO2 to both flasks. Stir at room temperature for 12 hours.
Validation: Filter aliquots through Celite and analyze via GC-MS.
DMP Cross-Check: To the filtered unreacted indanyl methanol from Flask 2, add 1.2 mmol of Dess-Martin Periodinane. Stir for 4 hours. GC-MS will now show conversion to the corresponding aldehyde, proving the alcohol is viable but requires an oxidant capable of overcoming the lack of benzylic stabilization.
Protocol B: Competitive Steglich Esterification
Objective: Quantify the steric penalty of the neopentyl-like indanyl core.
Preparation: In a single flask, dissolve 1.0 mmol of BnOH, 1.0 mmol of indanyl methanol, and 2.0 mmol of phenylacetic acid in 15 mL of anhydrous CH2Cl2.
Activation: Cool to 0 °C. Add 0.1 mmol of DMAP (catalyst) followed by a dropwise addition of 2.2 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 5 mL CH2Cl2.
Monitoring: Warm to room temperature and stir. Take aliquots at 30 mins, 2 hours, and 12 hours for GC-MS analysis.
Validation: The internal competition ensures identical reaction conditions. The ratio of benzyl phenylacetate to indanyl phenylacetate directly quantifies the steric hindrance.
Comparative Steglich esterification workflow highlighting the kinetic divergence.
Quantitative Data Summary
The table below summarizes the expected experimental metrics based on the structural dynamics discussed above.
Reaction Type
Reagents / Conditions
Benzyl Alcohol (BnOH)
Indanyl Methanol
Mechanistic Limiting Factor
Oxidation
MnO2 (10 eq), CH2Cl2, RT, 12h
>95% Yield (Fast)
0% Yield (Inert)
Lack of benzylic resonance
Oxidation
DMP (1.2 eq), CH2Cl2, RT, 4h
>98% Yield (Very Fast)
~85% Yield (Slower)
Steric shielding of α-protons
Esterification
DCC, DMAP, RT, 2h
>90% Conversion
<10% Conversion
Quaternary β-carbon bulk
Halogenation
SOCl2, Pyridine, 0°C to RT
>90% Yield (Primary Cl)
Complex Mixture
Wagner-Meerwein shift risk
References[2] Base-free, tunable, Au-catalyzed oxidative esterification of alcohols in continuous flow. rsc.org. URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc02765h[3]Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand. nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6360563/[4]EP3245185B1 - Intermediate compounds for producing perfuming ingredients. google.com. URL: https://patents.google.com/patent/EP3245185B1/en[1]Benzyl Alcohol and β‐Phenethyl Alcohol. scilit.com. URL: https://www.scilit.net/article/10.1002/0471238961.0205142613011115.a01.pub2
A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Analysis
In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used.
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth comparison of reference standards for the analysis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a key intermediate and potential impurity in various synthetic pathways. We will explore the critical attributes of reference standards, present detailed experimental protocols for their verification, and offer insights to guide researchers, scientists, and drug development professionals in making informed decisions.
The indane scaffold is a privileged structural motif found in numerous pharmaceutically active compounds.[1][2] As such, intermediates like (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS No: 73739-59-0, Molecular Formula: C₁₁H₁₄O) require rigorous analytical control.[3] A reference standard for this compound is defined as a highly purified and well-characterized material crucial for achieving scientifically valid results in analytical methods.[4]
Understanding the Hierarchy of Reference Standards
Not all reference standards are created equal. Their classification is typically based on the level of characterization and the quality system under which they are produced. Understanding this hierarchy is the first step in selecting the appropriate standard for your application.
Certified Reference Materials (CRMs): These are the gold standard. Produced under an ISO 17034 accredited system, CRMs have a certified value for a specific property (e.g., purity) with a stated uncertainty.[5] Their characterization is performed under an ISO/IEC 17025 accredited laboratory, ensuring traceability and the highest level of confidence.[5][6] CRMs are essential for applications requiring traceable quantitative analysis, such as the validation of analytical methods or the calibration of instruments.[5]
Reference Materials (RMs): RMs are also well-characterized under an ISO/IEC 17025 accredited quality system.[5] While they are suitable for direct use by labs requiring traceable standards, they may not have a certified value with a stated uncertainty like a CRM.[5] They are often used for quality control and method development.
Analytical Standards: These standards are suitable for identification, analytical method validation, and quantification.[5] However, for quantitative applications, they may require in-house verification to meet specific laboratory and accreditation requirements.[5]
The choice between these standards depends on the criticality of the measurement. For pivotal studies and regulatory submissions, a CRM is the preferred choice. For routine testing or early-stage research, an RM or a well-characterized analytical standard may suffice.
Comparative Analysis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Reference Standards
To illustrate the selection process, let's consider a comparative analysis of three hypothetical lots of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol reference standards from different suppliers. The Certificate of Analysis (COA) for each lot provides the initial data for comparison. A comprehensive COA should include purity data from multiple analytical techniques, identity confirmation, and information on residual solvents and water content.[7]
Table 1: Comparison of Specifications for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Reference Standards
Parameter
Supplier A (CRM)
Supplier B (RM)
Supplier C (Analytical Standard)
Purity (HPLC, Area %)
99.8% (Certified Value)
99.5%
99.2%
Uncertainty
± 0.1%
Not Stated
Not Stated
Identity (¹H NMR, MS)
Conforms to structure
Conforms to structure
Conforms to structure
Water Content (Karl Fischer)
0.05%
0.1%
0.3%
Residual Solvents (GC-HS)
<0.01% Toluene
<0.1% Toluene
<0.2% Toluene
ISO Accreditation
ISO 17034, ISO/IEC 17025
ISO/IEC 17025
Not Specified
Traceability
Traceable to SI units
Documented Traceability
Not Specified
From this table, Supplier A's CRM is clearly the superior standard for quantitative applications due to its higher purity, stated uncertainty, and production under the highest quality standards.[5][6] Supplier B's RM is a viable option for less critical applications, while Supplier C's standard would require more extensive in-house verification before use in a regulated environment.
Experimental Verification: A Self-Validating System
Regardless of the supplier, it is prudent to perform in-house verification of the reference standard. This not only confirms the supplier's data but also ensures the material is suitable for your specific analytical method. Here are detailed protocols for the analysis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is designed to separate the main component from any related impurities.
Protocol:
Standard Preparation: Accurately weigh about 25 mg of the (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol reference standard and dissolve it in 50 mL of diluent to get a concentration of 0.5 mg/mL.
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.
Analysis: Inject the standard solution and record the chromatogram.
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.
Table 2: HPLC-UV Method Parameters
Parameter
Value
Column
C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (60:40 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
220 nm
Diluent
Acetonitrile:Water (50:50 v/v)
The choice of a C18 column provides good retention and separation for this moderately polar compound. The mobile phase composition can be adjusted to optimize the resolution between the main peak and any impurities.[8]
.dot
Caption: Workflow for HPLC-UV purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful technique for confirming the identity of a compound by its mass spectrum and for detecting volatile impurities.[9]
Protocol:
Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in a suitable solvent like Dichloromethane.
Injection: Inject 1 µL of the solution into the GC-MS system.
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.
Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern.
Impurity Analysis: Analyze the TIC for any additional peaks, which may correspond to volatile impurities or residual solvents.
Table 3: GC-MS Method Parameters
Parameter
Value
Column
DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium at 1.0 mL/min
Injector Temperature
250 °C
Oven Program
Start at 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
40-400 amu
This temperature program is designed to ensure good separation of the analyte from potential low and high boiling point impurities.[10] The mass spectrum will provide a molecular fingerprint for identity confirmation.
¹H NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive techniques for structural elucidation and confirmation.
Protocol:
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[11]
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Data Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule. The spectrum should be consistent with the structure of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Expected ¹H NMR Data (in CDCl₃, shifts are approximate):
The absence of significant unexpected signals confirms the high purity and correct structure of the material.[12]
.dot
Caption: Decision tree for reference standard selection.
Conclusion
The selection of a reference standard for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is a critical decision that directly impacts the quality and reliability of analytical data. A thorough evaluation of the supplier's Certificate of Analysis, with close attention to purity, identity, certified values with uncertainty, and the quality systems under which the standard was produced, is essential. Certified Reference Materials represent the pinnacle of quality and are indispensable for critical quantitative applications.[5][6][13] However, for any application, a robust in-house verification process using orthogonal analytical techniques like HPLC, GC-MS, and NMR serves as a self-validating system, providing the ultimate confidence in the reference standard and, by extension, the entire analytical workflow.
References
ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. Retrieved from [Link]
Cambridge Bioscience. (n.d.). Drug reference materials. Retrieved from [Link]
Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
Moke Chemistry. (2022, January 14). (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Retrieved from [Link]
Lee, J., et al. (2019, December 20). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. Retrieved from [Link]
PubChem. (n.d.). (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. Retrieved from [Link]
Zhang, R., et al. (2023, February 3). Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. Retrieved from [Link]
Giles, D., et al. (2014). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. Retrieved from [Link]
precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. Retrieved from [Link]
Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2). Retrieved from [Link]
Journal of Food and Drug Analysis. (2001, November 2). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Retrieved from [Link]
MDPI. (2022, September 14). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
Doc Brown's Chemistry. (2025, November 7). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]
PMC. (n.d.). GC-MS analysis of bioactive compounds in the methanol extract of Clerodendrum viscosum leaves. Retrieved from [Link]
PubChem. (n.d.). 2-(2-methyl-2,3-dihydro-1H-inden-5-yl)ethanol. Retrieved from [Link]
ResearchGate. (2025, August 6). The synthesis of indane derivatives and antioxidant effects. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Di((2H3)methyl) sulphate on Newcrom R1 HPLC column. Retrieved from [Link]
NIST. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-. Retrieved from [Link]
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. Retrieved from [Link]
ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
Journal of Veterinary and Animal Sciences. (2021, June 1). Qualitative and quantitative analysis (Gc-Ms) of methanol extract of Crataeva nurvala stem bark. Retrieved from [Link]
AWS. (n.d.). GC-MS and proximate analysis of the hydromethanol extract of Craterispermumschweinfurthileaves. Retrieved from [Link]
validating assay methods for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Validating Assay Methods for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol: A Comparative Guide to GC-FID, HPLC-UV, and qNMR Introduction: The Analytical Challenge (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS 73739-5...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Assay Methods for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol: A Comparative Guide to GC-FID, HPLC-UV, and qNMR
Introduction: The Analytical Challenge
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS 73739-59-0) is a highly valued indane building block. It is extensively utilized in the synthesis of conformationally constrained pharmaceutical intermediates and premium fragrance ingredients, such as Muguet (Lily of the Valley) odorants[1].
Ensuring the absolute purity of this compound is paramount for downstream synthesis, where trace impurities can drastically alter pharmacological efficacy or olfactory profiles. However, validating an assay for this specific molecule presents unique physicochemical challenges that demand a departure from standard, one-size-fits-all analytical approaches.
Section 1: Causality in Method Selection (Expertise & Experience)
As a Senior Application Scientist, selecting the appropriate analytical method requires looking beyond standard operating procedures and analyzing the molecular causality of the analyte.
Chromophoric Limitations (Why HPLC-UV is Suboptimal):
The target molecule features an isolated phenyl ring (the indane core) without extended conjugation. Consequently, its UV absorbance is extremely weak, primarily limited to the E2 band near 210 nm. At this low wavelength, High-Performance Liquid Chromatography (HPLC) assays suffer from severe baseline drift and solvent interference (e.g., methanol or acetonitrile UV cutoffs). This severely compromises the trustworthiness of the assay's Limit of Quantitation (LOQ).
Volatility & Thermal Stability (Why GC-FID is Preferred):
With a molecular weight of 162.23 g/mol , this semi-volatile alcohol vaporizes cleanly without thermal degradation. Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) provides a universal response to C-H bonds[1]. This offers superior sensitivity, robust baseline stability, and high-resolution separation of structural isomers without relying on a UV chromophore.
Reference Standard Scarcity (The Role of qNMR):
High-purity, certified reference materials (CRMs) for CAS 73739-59-0 are rarely commercially available. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this issue by acting as a primary ratio measurement method. It requires only a distinct, highly pure internal calibrant (e.g., 1,4-BTMSB-d4) to establish absolute, SI-traceable purity without needing a homologous reference standard[2][3].
Analytical Method Selection Workflow for Indane Derivatives.
Section 2: Method Comparison & Validation Data
In accordance with ICH Q2(R2) guidelines[4], the validation of an analytical procedure must empirically demonstrate Specificity, Linearity, Accuracy, Precision, and Robustness. The table below objectively compares the experimental validation performance of GC-FID, HPLC-UV, and qNMR for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.
Validation Parameter (ICH Q2(R2))
GC-FID (Proposed Routine Assay)
HPLC-UV (Alternative Assay)
1H-qNMR (Absolute Reference)
Specificity
Excellent: High theoretical plates separate structural isomers easily.
Moderate: Prone to solvent interference at 214 nm.
To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the execution of the primary routine assay (GC-FID) and the absolute calibration assay (qNMR).
Protocol A: GC-FID Routine Assay Validation
This method is optimized for the volatility of the indane core, providing a robust, self-validating system for daily batch release.
Standard & Sample Preparation:
Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with GC-grade ethyl acetate to achieve a nominal concentration of 1.0 mg/mL.
Chromatographic Conditions:
Column: HP-5 (5% phenyl, 95% dimethylpolysiloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness.
Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.
Injection: 1 µL injection volume, Split ratio 50:1, Injector temperature set to 250°C.
Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 260°C (hold 5 min).
Detector: FID at 280°C (H₂ flow 40 mL/min, Air flow 400 mL/min).
ICH Q2(R2) Validation Execution:
Inject the standard solution six times to verify System Suitability. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the theoretical plate count exceeds 10,000. Perform spike-recovery experiments at 80%, 100%, and 120% of the target concentration to validate accuracy[4].
ICH Q2(R2) Analytical Validation Protocol Flowchart.
Protocol B: 1H-qNMR Absolute Purity Determination
Because commercial standards for this specific molecule are scarce, qNMR is utilized to assign an absolute purity value to an in-house reference standard, which is then used to calibrate the GC-FID method[3].
Internal Calibrant Selection:
Select a Certified Reference Material (CRM) such as 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4). Ensure its NMR signals (typically ~0.2 ppm) do not overlap with the analyte's signals (e.g., the distinct methyl singlet at ~1.17 ppm)[2].
Sample Preparation:
Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the indane analyte and ~10.0 mg of the CRM into a clean vial. Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.
Acquisition Parameters (Critical Causality):
Frequency: 400 MHz or higher.
Pulse Angle: 90° to ensure complete proton excitation.
Relaxation Delay (D1): Must be ≥ 5 × T₁ (typically 30-60 seconds). Causality: Failing to allow complete longitudinal relaxation will result in truncated signal integration and artificially skewed purity results.
Scans: 64 to 128 to achieve a Signal-to-Noise Ratio (SNR) > 250.
Data Processing & Calculation:
Apply zero-filling and an exponential line broadening of 0.3 Hz. Phase and baseline correct manually. Integrate the target peaks and calculate absolute purity (
) using the mass balance equation:
(Where I = Integral area, N = Number of resonating protons, M = Molar mass, m = Weighed mass, and P = Purity).
References
Intermediate compounds for producing perfuming ingredients (EP3245185B1)
Development of 1H qNMR Analytical Procedure for Purity Determination
Source: Journal of AOAC INTERNATIONAL (Oxford University Press)
URL:[Link]
Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report)
Source: Pure and Applied Chemistry (De Gruyter)
URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures / Q14 Analytical Procedure Development
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
comparative bioactivity of methylated vs non-methylated indan-2-yl methanols
Comparative Bioactivity of Methylated vs. Non-Methylated Indan-2-yl Methanols: A Guide to CNS Drug Design As drug development professionals, we frequently encounter the challenge of designing small molecules that not onl...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity of Methylated vs. Non-Methylated Indan-2-yl Methanols: A Guide to CNS Drug Design
As drug development professionals, we frequently encounter the challenge of designing small molecules that not only engage their target with high affinity but also possess the physicochemical properties required to cross the blood-brain barrier (BBB). The indan-2-yl methanol scaffold, and its alkylamine derivatives, have long been utilized in cardiovascular and central nervous system (CNS) indications[1]. However, when optimizing these compounds for CNS penetration, application scientists must carefully navigate the complex landscape of P-glycoprotein (MDR1) efflux.
This guide provides an objective, data-driven comparison of methylated (methylene-extended) versus non-methylated indan-2-yl methanol derivatives, focusing on how a single carbon modification dramatically alters bioactivity, pharmacokinetics, and MDR1 substrate recognition.
Mechanistic Overview: The "Magic Methyl" Effect on the Indane Scaffold
The addition or deletion of a single methyl or methylene group—often referred to in medicinal chemistry as the "magic methyl" effect—can fundamentally alter a molecule's 3D conformation, lipophilicity (LogP), and steric bulk.
In the development of centrally acting glucosylceramide synthase (GCS) inhibitors (analogs of eliglustat), researchers discovered that the native drug failed to penetrate the brain due to aggressive efflux by the MDR1 transporter[2]. To bypass this, structural modifications were made to the C8 acyl group.
The Causality of Efflux Evasion:
When comparing the homologs, the inclusion of a methylated/methylene linker (forming a -CH2-indan-2-yl moiety) introduces specific steric hindrance that disrupts the molecule's ability to bind to the efflux pocket of the MDR1 transporter. Conversely, the deletion of this single exocyclic or endocyclic methylene group (reverting to a non-methylated, direct indan-2-yl linkage) restores the molecule's affinity for MDR1, resulting in rapid active transport out of the CNS[3]. Therefore, the methylated variant acts as a "stealth" pharmacophore, maintaining low nanomolar target inhibition while successfully evading BBB efflux pumps[2].
Quantitative Data Comparison
The following table summarizes the comparative in vitro and in vivo performance of the non-methylated versus methylated indan-2-yl derivatives in the context of GCS inhibition and MDR1 evasion[3].
Pharmacological Parameter
Non-Methylated Indane Analog (e.g., Deletion Analog 3e/3i)
Methylated Indane Analog (e.g., -CH2-indan-2-yl Homolog 3h)
Target Affinity (GCS IC50 in WT Cells)
Low Nanomolar
Low Nanomolar
MDR1-MDCKII Cell IC50 Shift
> 10-fold increase (Significant loss of activity)
< 2-fold increase (Comparable to WT)
MDR1 Substrate Recognition
High (Actively effluxed)
Little to none (Evades efflux)
[3H]Vinblastine Uptake Impact
Significant dose-dependent increase
No significant dose-dependent change
In Vivo Brain Glucosylceramide Reduction
Negligible
Significant dose-dependent decrease
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. The following workflows incorporate critical internal controls and isolation steps to definitively prove the bioactivity and CNS penetration of methylated indan-2-yl methanols.
Causality: To prove that a compound is not an MDR1 substrate, we must measure its lack of competition with a known MDR1 substrate. We use [3H]vinblastine. If our indane derivative binds MDR1, it will competitively block[3H]vinblastine efflux, causing radioactive vinblastine to accumulate inside the cell.
Cell Preparation: Seed MDR1-transfected MDCKII cells in 24-well transwell plates and culture until a confluent monolayer is formed (validate integrity via transepithelial electrical resistance).
Compound Incubation: Pre-incubate cells with varying concentrations (0.1 µM to 10 µM) of either the methylated or non-methylated indan-2-yl derivative for 30 minutes.
Radioligand Addition: Introduce 50 nM [3H]vinblastine to the basal chamber.
Quantification: After 2 hours, wash cells with ice-cold PBS, lyse, and measure intracellular radioactivity via liquid scintillation counting.
Validation Check: The non-methylated analog will show a dose-dependent spike in intracellular [3H]vinblastine (proving it competes for MDR1). The methylated analog will show no change, validating its evasion of the transporter[3].
Protocol B: In Vivo Brain Lipid Extraction & Alkaline Methanolysis
Causality: When measuring the in vivo efficacy of these compounds (reduction of brain glucosylceramide), crude lipid extracts contain massive amounts of phospholipids that obscure mass spectrometry (MS) or TLC signals. Alkaline methanolysis is specifically employed to saponify and destroy these interfering phospholipids, leaving the neutral glycosphingolipids intact for accurate quantification.
Tissue Harvesting & Fixation: Following a 3-day intraperitoneal dosing regimen, harvest mouse brain tissue. Wash with ice-cold PBS, fix immediately by adding methanol, and homogenize[3].
Mono-Phase Extraction: Add chloroform to achieve a strict theoretical ratio of chloroform-methanol-water at 1:2:0.8 (v/v/v). Centrifuge at 2200 x g for 30 minutes to pellet cell debris and proteins[3].
Phase Separation: Induce phase separation by adding additional chloroform and 0.9% NaCl. Collect the lower organic phase.
Alkaline Methanolysis (Critical Step): Incubate the dried brain lipid extract with 2 mL of chloroform and 1 mL of 0.21N NaOH in methanol for 7.5 hours at room temperature[3].
Normalization & Analysis: Normalize the extract to 2 µmol of total phospholipid phosphate, pass through a silica gel column, and quantify glucosylceramide reduction via high-performance TLC or LC-MS/MS[3].
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pharmacokinetic fates of indan-2-yl methanol derivatives based on their methylation status.
Pathway: Methylation status dictates MDR1 efflux and CNS efficacy of indan-2-yl methanols.
References
Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC.
Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PubMed.
EP0534859A1 - Benzocyclobutyl- or indanyl-alkyl-amino-alkyl substituted 3-benzazepin-2-ones useful in the treatment of cardiovascular diseases.
Professional EHS Protocol: Handling and Disposal of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol
Here is the comprehensive Environmental Health and Safety (EHS) guide for the handling and disposal of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, designed for researchers and drug development professionals. In medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive Environmental Health and Safety (EHS) guide for the handling and disposal of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, designed for researchers and drug development professionals.
In medicinal chemistry and drug development, indane derivatives like (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) are frequently utilized as building blocks or intermediates. While not classified as acutely highly toxic or reactive, all synthetic intermediates must be managed under strict, standardized lifecycle protocols to ensure laboratory safety, regulatory compliance, and environmental protection [1].
This guide outlines the self-validating EHS systems required for the safe operational handling and compliant disposal of this compound in a professional laboratory setting.
Physicochemical & Hazard Profiling
Before initiating any operational or disposal protocol, the chemical's physical properties and hazard profile must be established to dictate downstream engineering controls and waste segregation strategies.
Property / Hazard Category
Classification / Details
EHS Implication
Chemical Class
Indane derivative / Primary Alcohol
Dictates compatibility; must be kept away from strong oxidizers.
Waste Stream Category
Non-Halogenated Organic Waste
Must not be mixed with halogenated solvents to prevent toxic byproducts during incineration.
Primary GHS Hazards
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Necessitates standard barrier PPE and localized exhaust ventilation.
Physical State
Solid / Viscous Liquid (ambient)
Spills require physical sweeping or absorption rather than simple evaporation.
Operational Handling Protocols
To ensure a self-validating safety system, every operational step must be paired with its underlying causality. This ensures that researchers understand why a protocol exists, increasing adherence and situational awareness [1].
Step 1: Implement Engineering Controls
Action: All weighing, transferring, and dissolution of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol must be conducted within a certified chemical fume hood or exhausted weighing enclosure.
Causality: As a compound that may cause respiratory irritation (H335), localized exhaust ventilation prevents the accumulation of airborne particulates or vapors in the researcher's breathing zone, maintaining exposure well below occupational limits.
Step 2: Personal Protective Equipment (PPE) Selection
Action: Don standard laboratory PPE: a flame-resistant lab coat, safety goggles (ANSI Z87.1 compliant), and standard nitrile examination gloves.
Causality: Nitrile provides an effective chemical barrier against most primary alcohols and bulky organic molecules, preventing dermal absorption and mitigating the risk of contact dermatitis (H315).
Step 3: Incompatibility Verification
Action: Ensure the workspace is free of strong oxidizing agents (e.g., concentrated nitric acid, permanganates, peroxides).
Causality: The primary hydroxyl group and the benzylic positions on the indane ring are susceptible to oxidation. Accidental mixing with strong oxidizers can lead to uncontrolled, exothermic reactions.
Waste Segregation & Disposal Methodology
The disposal of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol must strictly adhere to the Resource Conservation and Recovery Act (RCRA) or equivalent local environmental regulations [2]. Under no circumstances should this material be disposed of down the drain or treated via improvised neutralization.
Step 1: Stream Segregation
Action: Classify all unreacted material, mother liquors, and solvent washes containing this compound as Non-Halogenated Organic Waste .
Causality: Segregating non-halogenated waste from halogenated waste (like dichloromethane) is critical. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing the streams unnecessarily increases institutional disposal costs and complicates the destruction process.
Step 2: Primary Containment
Action: Collect the waste in a designated, chemically compatible container, typically a High-Density Polyethylene (HDPE) carboy or a glass solvent jug. Ensure the container is equipped with a secure, vapor-tight cap.
Causality: HDPE and glass are highly resistant to organic alcohols and non-polar solvents, preventing container degradation, leaching, or catastrophic failure during temporary storage.
Step 3: Immediate Labeling
Action: Affix a standardized Hazardous Waste label to the container before the first drop of waste is added. Clearly list "(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol" and any associated solvents (e.g., ethyl acetate, hexanes) with their approximate percentages.
Causality: Immediate and accurate labeling is a strict regulatory requirement [2]. It prevents the accidental addition of incompatible chemicals by other laboratory personnel, which could result in pressurization or explosion.
Step 4: Institutional Transfer and Final Destruction
Action: Once the container is 80% full, cap it securely and transfer it to the institutional EHS hazardous waste accumulation area.
Causality: EHS professionals will contract licensed waste management facilities to perform high-temperature incineration. Incineration ensures the complete thermal degradation of the indane and alcohol moieties into harmless carbon dioxide and water vapor, permanently removing the hazard from the environment.
Disposal Workflow Visualization
Workflow for the segregation and disposal of non-halogenated indane alcohol waste.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]
United States Environmental Protection Agency (EPA). Hazardous Waste Generators. URL: [Link]
Handling
Personal protective equipment for handling (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Status: Pharmaceutical Intermediate / Research Chemical
Primary Hazard: Irritant (Skin, Eye, Respiratory); Potential Acute Toxicity (Oral).[2][3]
Physical State: Typically a viscous oil or low-melting solid.[2][3]
This guide provides an autonomous safety framework for researchers handling (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Unlike common solvents (e.g., methanol), this indane derivative presents specific handling challenges due to its lipophilicity and potential for skin absorption.[2][3] All protocols below assume the substance is pure (>95%) and handled in a research laboratory setting.
Risk Assessment & Hazard Identification
While specific GHS data for this CAS is limited, "read-across" toxicology from structurally similar indane alcohols (e.g., CAS 1196-17-4) dictates a conservative safety approach.[2][3]
Hazard Class
GHS Category (Estimated)
Hazard Statement
Causality & Mechanism
Skin Irritation
Category 2
H315: Causes skin irritation
Lipophilic indane ring facilitates dermal penetration; alcohol group dehydrates/irritates epidermis.[2][3]
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Direct contact with mucous membranes causes immediate inflammation.[2][3]
STOT - SE
Category 3
H335: May cause respiratory irritation
Inhalation of mists (if liquid) or dusts (if solid) irritates the upper respiratory tract.[2][3]
Acute Toxicity
Category 4 (Oral)
H302: Harmful if swallowed
Indane derivatives often exhibit moderate oral toxicity; metabolic oxidation can yield reactive ketones.[2][3]
Personal Protective Equipment (PPE) Matrix
Core Principle: PPE selection is based on breakthrough time and permeation rate .[2][3] Standard latex gloves are insufficient due to the lipophilic nature of the indane ring.[3]
PPE Decision Logic
The following diagram illustrates the decision process for selecting appropriate PPE based on the operational scale.
Caption: PPE Selection Flowchart based on operational scale and aerosolization risk.
Detailed PPE Specifications
Protection Type
Recommended Equipment
Technical Justification
Hand Protection
Nitrile Rubber (0.11 mm minimum)
Nitrile provides excellent resistance to aliphatic alcohols and hydrocarbons.[2][3] Change every 30 mins or immediately upon splash.
Safety glasses are insufficient if the compound is a liquid or in solution, as vapors can bypass side shields.[3]
Body Protection
Lab Coat (100% Cotton) + Tyvek Sleeves
Synthetic blends may melt if a fire occurs (flammable solvent risk).[2][3] Tyvek sleeves prevent wrist exposure during transfer.[3]
Respiratory
P100 / N95 (if solid dust)
Only required if handling outside a fume hood (not recommended) or during spill cleanup.[3]
Operational Protocols
A. Receiving & Storage[2][3][4][5]
Verification: Upon receipt, verify CAS 73739-59-0 matches the label.
Storage Conditions: Store in a cool, dry place (2-8°C recommended) . Keep container tightly closed to prevent moisture absorption (hygroscopic potential).[2][3]
Segregation: Store away from strong oxidizing agents (e.g., permanganates, nitric acid) to prevent exothermic oxidation of the alcohol group.[2][3]
B. Active Handling (Weighing & Transfer)
Self-Validating Step: Before opening the vial, check the balance stability. If the balance drifts, static charge is present.[3] Use an ionizing fan.[3]
Engineering Control: Perform all transfers inside a certified chemical fume hood .